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  • Product: 2-Ethoxy-1-ethanamine hydrochloride
  • CAS: 135201-16-0

Core Science & Biosynthesis

Foundational

What is the pKa and molecular weight of 2-Ethoxy-1-ethanamine hydrochloride?

Title: Comprehensive Technical Guide: Physicochemical Profiling and Analytical Workflows for 2-Ethoxy-1-ethanamine Hydrochloride Executive Summary 2-Ethoxy-1-ethanamine hydrochloride (also known as 2-ethoxyethylamine hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Technical Guide: Physicochemical Profiling and Analytical Workflows for 2-Ethoxy-1-ethanamine Hydrochloride

Executive Summary

2-Ethoxy-1-ethanamine hydrochloride (also known as 2-ethoxyethylamine hydrochloride) is a critical aliphatic amine building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Understanding its exact physicochemical parameters—specifically its molecular weight and acid dissociation constant (pKa)—is paramount for predicting its pharmacokinetic behavior, solubility, and reactivity in synthetic pathways. This whitepaper provides an authoritative analysis of these properties, addresses notable discrepancies in literature regarding its pKa, and establishes self-validating experimental protocols for rigorous laboratory characterization.

Physicochemical Properties & Structural Analysis

Molecular Weight and Salt Formation The free base form of 2-ethoxy-1-ethanamine (CAS: 110-76-9) has a molecular formula of C₄H₁₁NO and a molecular weight of 89.14 g/mol [2]. However, in pharmaceutical and synthetic applications, the free base is often difficult to handle due to its volatility and susceptibility to atmospheric oxidation. To mitigate this, the compound is synthesized and supplied as a hydrochloride salt (CAS: 135201-16-0)[3][4]. The addition of hydrochloric acid (HCl, 36.46 g/mol ) yields a total molecular weight of 125.60 g/mol for 2-ethoxy-1-ethanamine hydrochloride (C₄H₁₂ClNO)[5].

Causality of Salt Selection: The hydrochloride salt form ensures crystalline stability, significantly reduces vapor pressure, and provides high aqueous solubility. This makes it the preferred physical state for precise stoichiometric calculations in medicinal chemistry workflows[1].

Table 1: Summary of Physicochemical Properties

PropertyValueNotes / Source
Chemical Name 2-Ethoxy-1-ethanamine hydrochlorideIUPAC standard nomenclature
CAS Number 135201-16-0Hydrochloride salt form[3]
Molecular Formula C₄H₁₂ClNOC₄H₁₁NO · HCl
Molecular Weight 125.60 g/mol Computed by [5]
Free Base MW 89.14 g/mol CAS: 110-76-9[6]
Reported pKa (Database) 6.26 (at 25°C)Subject to discrepancy[2][7]
Estimated pKa (Theoretical) ~9.32Based on comparative nucleophilicity[7]

The pKa Discrepancy: Mechanistic Causality & Expert Insight

The pKa of the conjugate acid of 2-ethoxy-1-ethanamine is a subject of notable discrepancy in chemical literature. Several commercial databases report a pKa of 6.26 at 25°C[2][6]. However, as an application scientist, relying solely on aggregated database values without mechanistic scrutiny introduces significant risk into pH-dependent experimental designs.

Mechanistic Causality: Standard primary aliphatic amines (e.g., ethylamine) typically exhibit a pKa of approximately 10.6. The introduction of an ether oxygen at the beta-position introduces an electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the amine nitrogen through the sigma bonds, destabilizing the positively charged conjugate acid and thereby lowering the pKa.

Despite this inductive effect, a pKa of 6.26 is anomalously low for this class of molecules. For comparative context, 2-methoxyethylamine—a nearly identical structural analog—has a well-documented pKa of approximately 9.89[7]. Based on comparative nucleophilicity and inductive scaling, the true pKa of 2-ethoxyethylamine is estimated to be around 9.32 [7]. The anomalous 6.26 value likely stems from legacy data propagation errors, measurements taken in non-aqueous solvent systems, or confusion with a different derivative.

Inductive_Effect A Ether Oxygen (-I Effect) B Electron Withdrawal (Through Sigma Bonds) A->B C Amine Nitrogen (Decreased Electron Density) B->C D Conjugate Acid (Destabilized) C->D E Lower pKa (Weaker Base) D->E

Fig 1. Mechanistic pathway of the inductive effect lowering the pKa of 2-ethoxy-1-ethanamine.

Experimental Protocols: Self-Validating Systems

Because of the aforementioned pKa discrepancy, empirical validation is mandatory before utilizing this compound in pH-sensitive formulations or complex syntheses (such as Tamsulosin intermediates)[1]. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: LC-MS/MS Exact Mass Confirmation

Objective: To confirm the molecular weight (125.60 g/mol for the salt, 89.14 g/mol for the free base) and ensure no degradation products (e.g., oxidation or hydrolysis artifacts) are present prior to titration. Causality: Impurities, particularly structurally related amines, will skew potentiometric titration curves, leading to inaccurate pKa determinations.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 2-ethoxy-1-ethanamine hydrochloride in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Use a gradient elution from 5% to 95% Acetonitrile over 5 minutes to ensure elution of the highly polar amine.

  • Mass Spectrometry: Operate the MS in positive Electrospray Ionization (ESI+) mode.

  • Data Analysis: Monitor for the protonated free base molecular ion [M+H]+ at m/z 90.14. The absence of secondary peaks confirms the purity required for downstream pKa analysis.

Protocol 2: High-Precision Potentiometric Titration for pKa Resolution

Objective: To empirically determine the true pKa of 2-ethoxy-1-ethanamine and resolve the literature discrepancy. Causality: Potentiometric titration using a glass electrode in a temperature-controlled, inert atmosphere prevents CO₂ absorption. Primary amines rapidly react with atmospheric CO₂ to form carbamates, which artificially alters the pH and ruins the titration curve.

Step-by-Step Methodology:

  • Environmental Control: Purge 50 mL of ultra-pure deionized water with Nitrogen gas (N₂) for 30 minutes to remove dissolved CO₂. Maintain the titration vessel at exactly 25.0 ± 0.1°C using a water jacket.

  • Sample Dissolution: Dissolve exactly 1.256 g (10.0 mmol) of 2-ethoxy-1-ethanamine hydrochloride into the degassed water to create a 0.2 M solution.

  • Titration: Titrate the solution using standardized 0.1 M NaOH under continuous stirring and an N₂ blanket. Add the titrant in 0.1 mL increments, allowing the pH reading to stabilize (drift < 0.005 pH/min) before recording.

  • Self-Validation (Gran Plot): Instead of relying solely on the inflection point, plot the first derivative (dpH/dV) to precisely locate the equivalence point. The pH at exactly half the equivalence volume represents the pKa ( pH=pKa ). Perform a backward titration with 0.1 M HCl to confirm hysteresis is absent, validating the electrode's response.

pKa_Workflow A Sample Preparation (2-Ethoxy-1-ethanamine HCl in CO2-free H2O) B Base Titration (Standardized 0.1M NaOH) A->B C Data Acquisition (pH vs. Volume Curve) B->C D First Derivative Analysis (dpH/dV to find Equivalence Point) C->D E Half-Equivalence Point (pH = pKa) D->E F Self-Validation (Backward Titration with HCl) E->F

Fig 2. Self-validating potentiometric titration workflow for 2-ethoxy-1-ethanamine pKa determination.

Conclusion

2-Ethoxy-1-ethanamine hydrochloride is a fundamental intermediate with a confirmed molecular weight of 125.60 g/mol [5]. While legacy databases frequently cite its pKa as 6.26[2], mechanistic chemical principles and comparative nucleophilicity strongly suggest a true pKa closer to 9.32[7]. Drug development professionals must employ rigorous, self-validating analytical workflows—such as inert-atmosphere potentiometric titration—to empirically verify these parameters before integration into complex pharmaceutical syntheses.

References

  • National Center for Biotechnology Information (NIH). "2-Ethoxy-1-ethanamine hydrochloride". PubChem Compound Summary for CID 45074949. Available at:[Link]

Sources

Foundational

1H and 13C NMR chemical shifts of 2-Ethoxy-1-ethanamine hydrochloride in D2O

An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 2-Ethoxy-1-ethanamine Hydrochloride in D2O For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of 2-Ethoxy-1-ethanamine Hydrochloride in D2O

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Ethoxy-1-ethanamine hydrochloride in deuterium oxide (D2O). As a crucial tool in structural elucidation, understanding the NMR spectrum of this compound is vital for its characterization and use in research and pharmaceutical development. This document synthesizes data from analogous compounds and fundamental NMR principles to offer a comprehensive spectral interpretation.

Introduction: The Significance of NMR in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound such as 2-Ethoxy-1-ethanamine hydrochloride, NMR is essential for confirming its identity, purity, and for studying its behavior in solution.

The use of deuterium oxide (D2O) as a solvent is particularly noteworthy. In 1H NMR, labile protons, such as those on amine groups, will exchange with deuterium. This results in the disappearance of the corresponding signal from the spectrum, a phenomenon that can be a powerful diagnostic tool for identifying such functional groups.[1]

Molecular Structure and Predicted NMR Active Nuclei

The structure of 2-Ethoxy-1-ethanamine hydrochloride features four distinct sets of protons and four unique carbon atoms, each expected to produce a separate signal in the 1H and 13C NMR spectra, respectively. The protonation of the primary amine to an ammonium chloride salt significantly influences the electronic environment of the neighboring nuclei, leading to characteristic downfield shifts.

Molecular Structure of 2-Ethoxy-1-ethanamine Hydrochloride

Caption: Structure of 2-Ethoxy-1-ethanamine hydrochloride with carbons numbered for NMR assignment.

Predicted 1H NMR Chemical Shifts in D2O

The predicted 1H NMR chemical shifts for 2-Ethoxy-1-ethanamine hydrochloride in D2O are based on the analysis of structurally similar compounds, namely ethylamine hydrobromide, ethanolamine hydrochloride, and diethyl ether, in the same solvent. The electron-withdrawing effect of the ammonium group (N⁺H₃) is expected to cause a significant downfield shift for the adjacent methylene protons (H-4) compared to the free amine. Similarly, the electronegative oxygen atom will deshield the adjacent methylene protons (H-2 and H-3).

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale for Prediction
H-1 (-O-CH2-CH3 )~ 1.2Triplet3HSimilar to the methyl protons in ethylamine hydrobromide (~1.29 ppm) and diethyl ether (~1.17 ppm).[2][3]
H-4 (-CH2 -N⁺H₃)~ 3.2 - 3.4Triplet2HExpected to be downfield due to the strong electron-withdrawing effect of the ammonium group. This is consistent with the chemical shift of the methylene protons adjacent to the nitrogen in ethylamine hydrobromide (~3.06 ppm) and ethanolamine hydrochloride (~3.16 ppm).[2][4]
H-2 (-O-CH2 -CH3)~ 3.6Quartet2HInfluenced by the electronegative oxygen atom. The chemical shift is comparable to that of the methylene protons in diethyl ether (~3.56 ppm).[3]
H-3 (-O-CH2 -CH2-N⁺H₃)~ 3.8 - 4.0Triplet2HDeshielded by the adjacent oxygen atom. This prediction is supported by the chemical shift of the methylene protons adjacent to the oxygen in ethanolamine hydrochloride (~3.83 ppm).[4]

1H NMR Splitting Pattern Visualization

1H_NMR_Splitting H1 H-1 (triplet) H2 H-2 (quartet) H1->H2 J-coupling H2->H1 J-coupling H3 H-3 (triplet) H4 H-4 (triplet) H3->H4 J-coupling H4->H3 J-coupling

Caption: Predicted spin-spin coupling for 2-Ethoxy-1-ethanamine hydrochloride.

Predicted 13C NMR Chemical Shifts in D2O

The 13C NMR chemical shifts are also predicted based on analogous structures. The carbon atoms closer to the electronegative oxygen and the electron-withdrawing ammonium group will be shifted further downfield.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale for Prediction
C-1 (-O-CH2-CH3 )~ 15Least deshielded carbon, similar to the methyl carbon in diethyl ether.
C-4 (-CH2 -N⁺H₃)~ 40 - 45Downfield shift due to the adjacent ammonium group. This is a typical range for carbons attached to a protonated amine.
C-2 (-O-CH2 -CH3)~ 65 - 70Deshielded by the electronegative oxygen, consistent with the methylene carbon in diethyl ether.
C-3 (-O-CH2 -CH2-N⁺H₃)~ 68 - 72Influenced by both the adjacent oxygen and the nearby ammonium group, leading to a downfield shift.

Experimental Protocol

Sample Preparation:

  • Weigh approximately 10-20 mg of 2-Ethoxy-1-ethanamine hydrochloride.

  • Dissolve the sample in 0.6-0.8 mL of high-purity D2O (99.9 atom % D).

  • Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for accurate chemical shift referencing (0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer and Parameters:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • 1H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Solvent Suppression: Utilize a presaturation sequence to suppress the residual HOD signal.

  • 13C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more scans, as 13C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

Experimental Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in D₂O with Internal Standard weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Insert Sample into Spectrometer transfer->load setup Set Up ¹H and ¹³C Experiments load->setup acquire Acquire Spectra setup->acquire process Fourier Transform and Phase Correction acquire->process reference Reference to Internal Standard process->reference integrate Integrate ¹H Signals reference->integrate

Caption: A standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

This technical guide provides a robust, scientifically-grounded prediction of the 1H and 13C NMR spectra of 2-Ethoxy-1-ethanamine hydrochloride in D2O. By leveraging data from analogous compounds and fundamental principles of NMR spectroscopy, researchers and drug development professionals can use this information for spectral assignment, structural verification, and quality control. The provided experimental protocol offers a standardized approach to obtaining high-quality NMR data for this and similar compounds.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermal Stability and Melting Point Analysis of 2-Ethoxyethylamine Hydrochloride

This guide provides a comprehensive technical overview of the methodologies and data interpretation for analyzing the thermal stability and melting point of 2-ethoxyethylamine hydrochloride. As a crucial intermediate in...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the methodologies and data interpretation for analyzing the thermal stability and melting point of 2-ethoxyethylamine hydrochloride. As a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, a thorough understanding of its thermal properties is paramount for ensuring process safety, product purity, and stability throughout its lifecycle. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring the generation of reliable, reproducible data.

Introduction: The Significance of Thermal Analysis

2-Ethoxyethylamine hydrochloride is the salt form of the primary amine 2-ethoxyethylamine. The conversion to a hydrochloride salt is a common strategy in pharmaceutical development to improve a compound's stability, solubility, and handling characteristics compared to the free base. The thermal behavior of this salt dictates critical parameters for its storage, formulation, and synthesis.

Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools for characterizing these properties.[1]

  • Melting Point (DSC): Provides a definitive measure of purity and can reveal the presence of polymorphs—different crystalline forms of the same compound that can have distinct physical properties.

  • Thermal Stability (TGA): Determines the temperature at which the compound begins to decompose, a critical safety parameter for drying, milling, and storage operations. For hydrochloride salts, TGA can elucidate the dissociation and volatilization of hydrogen chloride.[2]

This guide will detail the theoretical underpinnings, practical experimental protocols, and data interpretation for both techniques as applied to 2-ethoxyethylamine hydrochloride.

Physicochemical Properties of 2-Ethoxyethylamine and its Hydrochloride Salt

A foundational understanding of the molecule's basic properties is essential before undertaking thermal analysis. While extensive data on the hydrochloride salt is not broadly published, the properties of the parent amine provide a necessary baseline.

PropertyValue (2-Ethoxyethylamine)Value (2-Ethoxyethylamine HCl)Rationale / Reference
Molecular Formula C₄H₁₁NOC₄H₁₂ClNOCalculated
Molecular Weight 89.14 g/mol 125.60 g/mol [3][4][5][6]
Appearance Colorless to pale yellow liquidWhite to off-white solid (Expected)[4][5][7]
Boiling Point ~105 - 109 °CN/A (Decomposes)[5][7][8][9]
Melting Point Not Available (Liquid at RT)To be determined by DSC[10]
Theoretical Framework & Key Analytical Techniques

The choice of analytical technique is driven by the specific thermal event of interest. For a comprehensive profile of 2-ethoxyethylamine hydrochloride, DSC and TGA are used in a complementary fashion.[11]

3.1 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[1] This technique is highly sensitive for detecting thermal events that involve a change in enthalpy.

  • Causality of Measurement: When 2-ethoxyethylamine hydrochloride melts, it undergoes a phase transition from a solid to a liquid. This process requires energy, known as the enthalpy of fusion. The DSC instrument detects this energy absorption as an endothermic peak on the thermogram. The temperature at which this occurs is the melting point, a key indicator of the compound's identity and purity.

3.2 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] It is the primary method for determining thermal stability and decomposition profiles.

  • Causality of Measurement: For an amine hydrochloride salt, heating can induce several mass loss events. The initial event is often the dissociation of the salt into the free amine and hydrogen chloride gas (HCl).[2] At higher temperatures, the free amine itself will decompose.[10][12] TGA precisely quantifies these mass losses, allowing for the determination of the decomposition onset temperature and the stoichiometry of the degradation steps.

Experimental Protocols: A Self-Validating System

The trustworthiness of thermal analysis data hinges on meticulous experimental execution. The following protocols are designed to be self-validating by incorporating standard calibration and control practices.

4.1 Protocol for Differential Scanning Calorimetry (DSC)

This protocol details the steps for determining the melting point and enthalpy of fusion.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C). This ensures the accuracy of the measured thermal events.

  • Sample Preparation: Accurately weigh 2-4 mg of 2-ethoxyethylamine hydrochloride into a standard aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid. For melting point analysis, a pinhole in the lid is recommended to allow any evolved gases (like HCl) to escape, preventing pressure buildup that could affect the melting transition.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to a temperature well above the expected melt (e.g., 250 °C) at a heating rate of 10 °C/min.

    • Justification: A 10 °C/min heating rate provides a good balance between resolution and experimental time.

  • Atmosphere: Purge the cell with dry nitrogen gas at a flow rate of 30-50 mL/min.

    • Justification: An inert atmosphere is crucial to prevent oxidative degradation of the amine, ensuring that the observed thermal events are solely due to melting and decomposition.[11]

4.2 Protocol for Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for assessing thermal stability and decomposition.

  • Instrument Calibration: Calibrate the TGA balance using certified weights. Verify the temperature calibration using materials with known Curie points (e.g., nickel).

  • Sample Preparation: Accurately weigh 4-6 mg of 2-ethoxyethylamine hydrochloride into a ceramic or platinum TGA pan.

    • Justification: Ceramic or platinum pans are used for their inertness at high temperatures, unlike aluminum which can react with evolved HCl.

  • Instrument Setup: Place the sample pan onto the TGA balance mechanism.

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to a high temperature (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Atmosphere: Purge the furnace with dry nitrogen gas at a flow rate of 30-50 mL/min.

Visualizing the Analytical Workflow

The logical flow of these experimental protocols can be visualized to clarify the sequence of operations and decision points.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis prep1 Accurately weigh 2-4 mg of sample prep2 Place in Aluminum Pan prep1->prep2 prep3 Crimp with Pinhole Lid prep2->prep3 inst2 Place Sample & Reference in DSC Cell prep3->inst2 inst1 Calibrate with Indium inst1->inst2 inst3 Set N2 Purge (50 mL/min) inst2->inst3 run1 Equilibrate at 25°C inst3->run1 run2 Ramp to 250°C at 10°C/min run1->run2 analysis1 Identify Endothermic Peak run2->analysis1 analysis2 Determine Onset Temp (Melting Point) analysis1->analysis2 analysis3 Calculate Enthalpy of Fusion (ΔHfus) analysis2->analysis3

Caption: Workflow for DSC analysis of 2-ethoxyethylamine HCl.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis prep1 Accurately weigh 4-6 mg of sample prep2 Place in Ceramic Pan prep1->prep2 inst2 Place Sample Pan on TGA Balance prep2->inst2 inst1 Calibrate Balance & Temp inst1->inst2 inst3 Set N2 Purge (50 mL/min) inst2->inst3 run1 Equilibrate at 30°C inst3->run1 run2 Ramp to 400°C at 10°C/min run1->run2 analysis1 Record Mass Loss vs. Temp run2->analysis1 analysis2 Determine Onset of Decomposition analysis1->analysis2 analysis3 Quantify Mass Loss Steps analysis2->analysis3

Caption: Workflow for TGA analysis of 2-ethoxyethylamine HCl.

Data Interpretation: From Thermograms to Insights

5.1 Interpreting DSC Results

The DSC thermogram will plot heat flow against temperature. A sharp, endothermic peak is characteristic of the melting of a pure, crystalline substance.

  • Melting Point: The onset temperature of the endothermic peak is typically reported as the melting point.

  • Purity: A broad melting peak suggests the presence of impurities, which depress and broaden the melting range.

  • Polymorphism: The presence of multiple melting peaks or recrystallization events (exotherms) before the final melt can indicate the existence of different polymorphic forms.

5.2 Interpreting TGA Results

The TGA curve plots the percentage of initial mass remaining against temperature.

  • Decomposition Onset: The temperature at which significant mass loss begins is the onset of decomposition, a key measure of thermal stability.

  • Decomposition Steps: Amine hydrochlorides may decompose in multiple steps. For 2-ethoxyethylamine hydrochloride, a two-step decomposition is plausible:

    • Step 1 (Dehydrochlorination): Loss of HCl (mass loss ≈ 29%). C₂H₅OCH₂CH₂NH₃⁺Cl⁻(s) → C₂H₅OCH₂CH₂NH₂(g) + HCl(g)

    • Step 2 (Amine Decomposition): Degradation of the resulting free amine into smaller volatile fragments, potentially including toxic fumes of nitrogen oxides, carbon monoxide, and carbon dioxide.[10][12]

The theoretical mass loss for each step can be calculated and compared to the experimental data to validate the proposed decomposition pathway.

Decomposition_Pathway Compound 2-Ethoxyethylamine HCl (Solid) C₂H₅OCH₂CH₂NH₃⁺Cl⁻ Intermediate Free Amine (Gas) C₂H₅OCH₂CH₂NH₂ Compound->Intermediate Heat (TGA Step 1) - HCl Gas1 HCl (Gas) Products Decomposition Products (CO, CO₂, NOx, etc.) Intermediate->Products Higher Heat (TGA Step 2) - Fragmentation

Caption: Plausible thermal decomposition pathway for the compound.

Conclusion

The thermal analysis of 2-ethoxyethylamine hydrochloride using DSC and TGA provides critical data for its safe handling, storage, and application in pharmaceutical and chemical synthesis. DSC is the definitive tool for melting point determination and purity assessment, while TGA provides an unambiguous measure of its thermal stability and decomposition pathway. By following calibrated, systematic protocols, researchers can generate high-integrity data, ensuring a robust understanding of this important chemical's behavior under thermal stress. This knowledge is fundamental to accelerating drug development and maintaining high standards of quality and safety.

References

  • Cheméo. (n.d.). Chemical Properties of 2-Ethoxyethylamine (CAS 110-76-9). Retrieved from [Link].

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link].

  • PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. Retrieved from [Link].

  • LookChem. (n.d.). 2-Ethoxyethylamine. Retrieved from [Link].

  • ResearchGate. (n.d.). TG/DSC curves for system components. Retrieved from [Link].

  • Senfeida. (n.d.). China 2-Ethoxyethylamine Manufacturers Suppliers Factory. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). Ethoxyethylamine. PubChem. Retrieved from [Link].

  • MDPI. (2024, January 4). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Retrieved from [Link].

  • AIDIC. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from [Link].

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Ethoxyethylamine. Retrieved from [Link].

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Peptide Coupling Using 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ)

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive technical guide provides an in-depth exploration of 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ), a highly effective re...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides an in-depth exploration of 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ), a highly effective reagent for peptide bond formation. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of EEDQ-mediated coupling, offers detailed, field-proven protocols for both solution-phase and solid-phase synthesis, and discusses the critical experimental parameters that ensure high-yield, low-racemization peptide synthesis. This guide is intended to serve as a practical resource for researchers at all levels, from academic laboratories to industrial drug development settings.

Introduction: The Critical Role of Coupling Reagents in Peptide Synthesis

The synthesis of peptides with a defined sequence of amino acids is a fundamental process in biochemical and pharmaceutical research.[1] The formation of the amide (peptide) bond between two amino acids is not a spontaneous reaction and requires the activation of the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of the other.[2] This is the primary role of coupling reagents. The choice of an appropriate coupling reagent is paramount, as it directly influences the yield, purity, and stereochemical integrity of the final peptide.[1] An ideal coupling reagent should offer high reactivity under mild conditions, minimize the risk of racemization, and generate byproducts that are easily removed from the reaction mixture.[3]

Over the years, a variety of coupling reagents have been developed, each with its own set of advantages and limitations. These are broadly categorized into carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and uronium salts (e.g., HBTU, HATU).[2] 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) has emerged as a powerful and reliable reagent, particularly valued for its ability to mediate clean and efficient peptide bond formation with a low propensity for racemization.[3][4]

2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ): Properties and Advantages

EEDQ is a stable, crystalline solid that is readily available and easy to handle.[5] It is soluble in many common organic solvents used in peptide synthesis, such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and chloroform.[5]

Key Advantages of EEDQ:

  • Suppression of Racemization: One of the most significant advantages of EEDQ is its ability to minimize racemization during peptide coupling.[3][6] Its unique reaction mechanism proceeds through intermediates that are less prone to epimerization, thus preserving the stereochemical integrity of the chiral amino acid residues.[6] This is a critical factor in the synthesis of biologically active peptides, where specific chirality is essential for function.[6]

  • High Yields and Clean Reactions: EEDQ is known to produce high yields of the desired peptide with minimal side product formation.[5] The byproducts of the EEDQ-mediated coupling are quinoline, ethanol, and carbon dioxide, which are volatile or can be easily removed by a simple acidic wash.[7]

  • Mild Reaction Conditions: The activation of the carboxylic acid with EEDQ occurs under mild conditions, which helps to protect sensitive functional groups within the peptide chain from degradation or unwanted side reactions.[3]

  • Versatility: EEDQ is a versatile reagent that can be effectively used in both solution-phase and solid-phase peptide synthesis (SPPS).[6]

Mechanism of EEDQ-Mediated Peptide Coupling

The efficacy of EEDQ as a coupling reagent lies in its ability to activate the carboxyl group of an N-protected amino acid, making it highly susceptible to nucleophilic attack by the free amino group of another amino acid or peptide. The generally accepted mechanism involves the formation of a mixed carbonic anhydride intermediate.

The process can be broken down into the following key steps:

  • Reaction with the Carboxylic Acid: The N-protected amino acid reacts with EEDQ to form a highly reactive mixed carbonic anhydride. This is the rate-determining step of the activation process.

  • Nucleophilic Attack: The free amino group of the second amino acid (or peptide) then attacks the carbonyl group of the activated amino acid in the mixed anhydride.

  • Peptide Bond Formation and Byproduct Release: This attack leads to the formation of the desired peptide bond and the release of quinoline, ethanol, and carbon dioxide as byproducts.

This mechanism avoids the formation of highly reactive and racemization-prone intermediates, such as the O-acylisourea intermediate formed with carbodiimide reagents.[8]

EEDQ_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products N_Protected_AA N-Protected Amino Acid (R-COOH) Mixed_Anhydride Mixed Carbonic Anhydride (Active Ester) N_Protected_AA->Mixed_Anhydride Activation EEDQ EEDQ EEDQ->Mixed_Anhydride Amine_Component Amine Component (H₂N-R') Peptide Dipeptide (R-CO-NH-R') Amine_Component->Peptide Mixed_Anhydride->Peptide Nucleophilic Attack Byproducts Byproducts: - Quinoline - Ethanol - CO₂ Mixed_Anhydride->Byproducts Solution_Phase_Workflow node_step node_step node_action node_action node_analysis node_analysis node_product node_product start Start dissolve 1. Dissolve N-Protected AA and Amine Ester HCl in Solvent start->dissolve cool 2. Cool to 0°C dissolve->cool neutralize 3. Add Tertiary Base (e.g., NMM) cool->neutralize add_eedq 4. Add EEDQ neutralize->add_eedq react 5. Stir at Room Temperature add_eedq->react monitor 6. Monitor Reaction (TLC / LC-MS) react->monitor workup 7. Aqueous Work-up (Acid, Base, Brine Washes) monitor->workup dry 8. Dry and Concentrate workup->dry purify 9. Purify Product (Column Chromatography) dry->purify end Pure Dipeptide purify->end

Sources

Application

Application Note: Strategic Synthesis of Secondary Amides Utilizing 2-Ethoxy-1-ethanamine Hydrochloride

Abstract The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and a vast array of pharmacologically active molecules.[1][2] This application note provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and a vast array of pharmacologically active molecules.[1][2] This application note provides a comprehensive guide for researchers on the synthesis of secondary amides using 2-ethoxy-1-ethanamine hydrochloride as a primary amine building block. We delve into the critical aspects of amine salt handling, compare two robust coupling methodologies—carbodiimide-based (EDC/HOBt) and uronium salt-based (HATU)—and provide detailed, field-proven protocols. The content herein is designed to empower scientists to make informed decisions in reagent selection, optimize reaction conditions, and effectively troubleshoot common challenges, ultimately enabling the efficient and reliable synthesis of target amide compounds.

Introduction: The Amide Bond and the Role of 2-Ethoxy-1-ethanamine

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that, while thermodynamically favorable, is kinetically slow.[3] This kinetic barrier necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[2][4] A multitude of coupling reagents have been developed to achieve this transformation under mild conditions, which is crucial when working with complex or sensitive substrates.[5][]

2-Ethoxy-1-ethanamine is a valuable primary amine for introducing a flexible, hydrophilic ethoxy-ethyl moiety into a target molecule, a common strategy in drug design to modulate physicochemical properties such as solubility and cell permeability. It is typically supplied as a hydrochloride salt for improved stability and handling. However, this salt form requires specific considerations during the reaction setup, as the amine must be liberated in situ to act as a nucleophile. This is accomplished by the addition of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). A minimum of two equivalents of base are required: one to neutralize the hydrochloride salt and at least one more to facilitate the coupling reaction itself.

Selecting the Optimal Coupling Strategy

The choice of coupling reagent is a critical parameter that influences reaction efficiency, yield, and the preservation of stereochemical integrity.[2] Below, we compare two of the most reliable and widely used systems for the synthesis of secondary amides.

FeatureEDC / HOBt System HATU System
Reagent Type Water-soluble Carbodiimide[7][8]Uronium/Aminium Salt[9]
Mechanism Forms an O-acylisourea intermediate, which is converted to a more stable HOBt-ester to prevent side reactions.[3][10]Directly forms a highly reactive OAt-active ester.[3][11][12]
Reactivity Highly effective for a broad range of substrates.Generally faster and more effective for sterically hindered substrates and racemization-prone acids.[9]
Byproducts 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), which is water-soluble and easily removed by aqueous workup.[3]Tetramethylurea (TMU) and 1-hydroxy-7-azabenzotriazole (HOAt). Removal is typically straightforward via workup.[13]
Cost More economical.Higher cost.
Considerations HOBt is sometimes avoided due to potential explosive properties when stored dry, though it is generally safe in solution.Extremely efficient but can be sensitive to moisture. Known to be a potential allergen.[13]

Detailed Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: EDC/HOBt-Mediated Amide Coupling

This protocol is a robust and cost-effective method suitable for a wide variety of carboxylic acids. The addition of HOBt is critical for minimizing side reactions and potential racemization.[10]

Workflow for EDC/HOBt Coupling

cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep_acid 1. Dissolve Carboxylic Acid (1.0 eq), HOBt (1.2 eq), & Amine HCl (1.1 eq) in anhydrous DMF prep_cool 2. Cool solution to 0 °C prep_acid->prep_cool reac_base 3. Add DIPEA (2.5 eq) dropwise prep_cool->reac_base reac_edc 4. Add EDC·HCl (1.2 eq) portion-wise reac_base->reac_edc reac_stir 5. Warm to RT, stir for 2-18 h reac_edc->reac_stir reac_monitor 6. Monitor by TLC or LC-MS reac_stir->reac_monitor work_dilute 7. Dilute with EtOAc reac_monitor->work_dilute work_wash 8. Wash with aq. acid, aq. base, brine work_dilute->work_wash work_dry 9. Dry (Na₂SO₄), filter, concentrate work_wash->work_dry work_purify 10. Purify via flash chromatography work_dry->work_purify

Caption: General workflow for EDC/HOBt mediated amide synthesis.

Materials & Stoichiometry:

ReagentEquivalentsPurpose
Carboxylic Acid1.0Substrate
2-Ethoxy-1-ethanamine·HCl1.1 - 1.2Nucleophile (Amine Source)
EDC·HCl1.2 - 1.5Coupling Agent
HOBt1.1 - 1.5Additive (Reduces side reactions)
DIPEA2.5 - 3.0Base (Neutralizes HCl & facilitates coupling)
Anhydrous DMF or DCM-Solvent

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq), 2-ethoxy-1-ethanamine hydrochloride (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Cool the flask to 0 °C in an ice-water bath with magnetic stirring.

  • Slowly add DIPEA (2.5 eq) dropwise to the reaction mixture. Stir for 5-10 minutes.

  • Add EDC·HCl (1.2 eq) in small portions over 2-3 minutes. A slight exotherm may be observed.

  • Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-18 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.[3]

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.[14]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure secondary amide.[3]

Protocol B: HATU-Mediated Amide Coupling

This protocol is ideal for more challenging couplings, such as those involving sterically hindered carboxylic acids or when minimizing epimerization is paramount.[9]

Workflow for HATU Coupling

cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep_acid 1. Dissolve Carboxylic Acid (1.0 eq) & HATU (1.1 eq) in anhydrous DMF prep_cool 2. Cool solution to 0 °C prep_acid->prep_cool reac_base 3. Add DIPEA (3.0 eq) dropwise, pre-activate for 15 min prep_cool->reac_base reac_amine 4. Add Amine HCl (1.1 eq) reac_base->reac_amine reac_stir 5. Warm to RT, stir for 1-4 h reac_amine->reac_stir reac_monitor 6. Monitor by TLC or LC-MS reac_stir->reac_monitor work_dilute 7. Dilute with EtOAc reac_monitor->work_dilute work_wash 8. Wash with aq. acid, aq. base, brine work_dilute->work_wash work_dry 9. Dry (Na₂SO₄), filter, concentrate work_wash->work_dry work_purify 10. Purify via flash chromatography work_dry->work_purify

Caption: General workflow for HATU mediated amide synthesis.

Materials & Stoichiometry:

ReagentEquivalentsPurpose
Carboxylic Acid1.0Substrate
2-Ethoxy-1-ethanamine·HCl1.1Nucleophile (Amine Source)
HATU1.1Coupling Agent
DIPEA3.0Base (Neutralizes HCl & activates HATU)
Anhydrous DMF-Solvent

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF (concentration of 0.1-0.5 M).

  • Cool the flask to 0 °C in an ice-water bath with magnetic stirring.

  • Slowly add DIPEA (3.0 eq) dropwise. A yellow color may develop. Allow the mixture to stir at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.[3]

  • Add the 2-ethoxy-1-ethanamine hydrochloride (1.1 eq) to the activated mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. HATU reactions are typically much faster than EDC couplings.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Follow the same aqueous workup procedure as described in Protocol A (Step 8).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material by flash column chromatography.

Mechanistic Insights

Understanding the reaction mechanism is key to optimization and troubleshooting. Both protocols proceed by activating the carboxylic acid to form a highly reactive species that is susceptible to nucleophilic attack by the free amine.

EDC/HOBt Mechanism

cluster_product RCOOH R-COOH O_acylisourea O-Acylisourea (unstable intermediate) RCOOH->O_acylisourea + EDC EDC EDC->O_acylisourea + HOBt_ester HOBt Active Ester (more stable) O_acylisourea->HOBt_ester + EDU EDU (Byproduct) O_acylisourea->EDU hydrolysis or rearrangement (side reaction) HOBt HOBt HOBt->HOBt_ester + Amide Secondary Amide (Product) HOBt_ester->Amide + HOBt_regen HOBt (regenerated) Amine R'-NH₂ Amine->Amide + Amide->HOBt_regen +

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

In the EDC/HOBt method, the carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate.[3][10] This intermediate can be attacked by the amine to form the product, but it is also prone to an intramolecular rearrangement to form an unreactive N-acylurea byproduct. HOBt acts as a crucial additive by rapidly trapping the O-acylisourea to form an HOBt active ester. This ester is more stable than the O-acylisourea but still highly reactive towards the amine, thus ensuring a higher yield of the desired amide.[3][10]

HATU Mechanism

cluster_product RCOOH R-COOH Carboxylate R-COO⁻ RCOOH->Carboxylate + Base Base (DIPEA) Base->Carboxylate + OAt_ester OAt Active Ester (highly reactive) Carboxylate->OAt_ester + HATU HATU HATU->OAt_ester + Amide Secondary Amide (Product) OAt_ester->Amide + TMU TMU (Byproduct) Amine R'-NH₂ Amine->Amide + HOAt HOAt⁻ (Byproduct) Amide->HOAt +

Caption: Mechanism of HATU-mediated amide bond formation.

The HATU mechanism begins with the deprotonation of the carboxylic acid by a base like DIPEA.[11] The resulting carboxylate anion attacks the electrophilic carbon of HATU, displacing the HOAt moiety to form a highly reactive OAt-active ester.[3][12] The amine then attacks this active ester to yield the final amide product, along with tetramethylurea (TMU) and the HOAt anion as byproducts.[13] The presence of the nitrogen atom in the azabenzotriazole ring of HOAt is believed to accelerate the coupling step, contributing to HATU's high efficiency.[9]

References

  • Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). PMC.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • YouTube. (2024, April 14). HATU Coupling: Challenges Associated with the Byproducts.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • ResearchGate. (n.d.). Structure of HOAt and HOAt-based coupling reagents.
  • Benchchem. (n.d.). Purification of Secondary Alkyl Amines.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?.
  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis.

Sources

Method

Application Notes: 2-Ethoxy-1-ethanamine Hydrochloride as a Versatile Building Block in Small Molecule Drug Discovery

Introduction In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. These molecular fragments are the foundational com...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. These molecular fragments are the foundational components that chemists use to construct complex molecules with tailored pharmacological profiles. 2-Ethoxy-1-ethanamine hydrochloride (CAS: 135201-16-0) has emerged as a particularly valuable building block for its unique combination of structural features: a primary amine for versatile conjugation and a flexible ethoxy moiety.[1][2] This ether-amine motif allows for the subtle modulation of critical physicochemical properties, including solubility, lipophilicity, and metabolic stability, while also providing opportunities for specific hydrogen bond interactions with biological targets.[3][4]

This guide provides an in-depth analysis of 2-Ethoxy-1-ethanamine hydrochloride, detailing its strategic value, core synthetic applications with step-by-step protocols, and essential handling information for researchers engaged in small molecule drug discovery.

Physicochemical Properties and Strategic Value

The hydrochloride salt form of 2-Ethoxy-1-ethanamine enhances its stability and solubility in polar solvents, making it a convenient reagent for a variety of reaction conditions. The true value of this building block, however, lies in the synergistic properties of its amine and ether functionalities.

Strategic Rationale for Incorporation:

  • Modulation of Basicity: The ether oxygen acts as an electron-withdrawing group via induction, which lowers the basicity (pKa) of the primary amine compared to simple alkylamines like propylamine.[5] This can be crucial for avoiding off-target effects related to high basicity or for fine-tuning interactions with an acidic residue in a protein binding pocket.

  • Enhanced Solubility and Permeability: The ether linkage introduces a polar, flexible chain that can improve aqueous solubility. The oxygen atom can act as a hydrogen bond acceptor, favorably interacting with water molecules. This modification can help strike the delicate balance between solubility and membrane permeability required for oral bioavailability.[6]

  • Metabolic Stability: The ether bond is generally more resistant to metabolic cleavage than an ester or other labile functional groups, potentially leading to an improved pharmacokinetic profile and a longer in-vivo half-life for the final drug candidate.

  • Vector for Further Elaboration: The primary amine serves as a highly versatile chemical handle, allowing for its incorporation into a lead scaffold through robust and well-established chemical transformations.[7]

PropertyValueSource
CAS Number 135201-16-0[1][8]
Molecular Formula C₄H₁₂ClNO[1][2]
Molecular Weight 125.6 g/mol [1][7]
InChI Key XIPPQCNBPIXCER-UHFFFAOYSA-N[1][2]
Form Solid[9]

Core Synthetic Applications & Protocols

2-Ethoxy-1-ethanamine hydrochloride is primarily utilized in two fundamental transformations central to drug discovery: amide bond formation and reductive amination.

Amide Bond Formation: The Workhorse Reaction

The formation of an amide bond is the most frequently used reaction in medicinal chemistry.[10] It provides a stable, planar linkage that is a key structural feature in countless approved drugs.[11] Direct condensation of a carboxylic acid and an amine is unfavorable; therefore, the carboxylic acid must first be activated using a coupling reagent.[10][12]

G cluster_start Starting Materials cluster_process Reaction Steps A Carboxylic Acid (R-COOH) C Activation (+ Coupling Reagent, e.g., HATU) A->C B 2-Ethoxy-1-ethanamine (as free base) D Nucleophilic Attack (+ Base, e.g., DIPEA) B->D C->D Activated Intermediate E Amide Product D->E

Workflow for Amide Bond Formation.

This protocol describes a reliable method for coupling a generic carboxylic acid with 2-Ethoxy-1-ethanamine using Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), a common and efficient coupling reagent.[11]

Materials:

  • 2-Ethoxy-1-ethanamine hydrochloride

  • Carboxylic acid of interest (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Amine Free-Basing: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Ethoxy-1-ethanamine hydrochloride (1.2 eq) in anhydrous DMF. Add DIPEA (1.2 eq) and stir for 10 minutes at room temperature. This step generates the free amine in situ, which is necessary for the reaction.

  • Carboxylic Acid Activation: In a separate flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (1.8 eq) to this mixture. Stir at room temperature for 15-20 minutes. A color change may be observed as the active ester is formed.

  • Coupling Reaction: Transfer the activated carboxylic acid solution from step 2 into the free amine solution from step 1 using a cannula or syringe.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x). The aqueous washes remove unreacted starting materials and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Rationale & Expertise:

  • Why HATU? HATU is highly efficient, leading to fast reaction times and high yields, even with sterically hindered substrates. It minimizes the risk of racemization for chiral carboxylic acids.[11]

  • Why DIPEA? DIPEA is a non-nucleophilic base. It is used to neutralize the hydrochloride salt of the starting amine and to scavenge the acid (HF) generated during the activation and coupling steps, driving the reaction to completion.[11]

  • Why Anhydrous Conditions? Coupling reagents like HATU are sensitive to water, which can hydrolyze the activated intermediate and reduce the reaction yield.

Reductive Amination: Forging C-N Bonds

Reductive amination is a powerful and efficient method for forming carbon-nitrogen bonds, converting primary amines into secondary amines.[13] The process involves the in-situ formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a mild hydride reagent.[14][15]

G cluster_start Starting Materials cluster_process One-Pot Reaction A Aldehyde or Ketone (R-CHO or R-CO-R') C Imine/Iminium Formation (Slightly acidic, e.g. AcOH) A->C B 2-Ethoxy-1-ethanamine (as hydrochloride salt) B->C D In-Situ Reduction (+ Mild Reductant, e.g. NaBH(OAc)₃) C->D Imine Intermediate E Secondary Amine Product D->E

Workflow for One-Pot Reductive Amination.

This one-pot protocol is highly valued for its operational simplicity and broad substrate scope.[16] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde or ketone.[13]

Materials:

  • 2-Ethoxy-1-ethanamine hydrochloride (1.0 eq)

  • Aldehyde or ketone of interest (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial Acetic Acid (AcOH) (optional, 0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a stirred suspension of 2-Ethoxy-1-ethanamine hydrochloride (1.0 eq) in anhydrous DCE, add the aldehyde or ketone (1.1 eq). If the carbonyl compound is less reactive (e.g., a ketone), a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation.[16]

  • Imine Formation: Stir the mixture at room temperature for 1 hour. This allows for the formation of the imine or iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as some gas evolution may occur.

  • Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the imine intermediate is fully consumed (typically 12-24 hours).

  • Work-up: Quench the reaction by the slow and careful addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired secondary amine.

Rationale & Expertise:

  • Why NaBH(OAc)₃? This reagent is less reactive than NaBH₄ and will not significantly reduce the starting aldehyde or ketone under these conditions. Its steric bulk and attenuated reactivity make it highly selective for the more electrophilic iminium ion.[13][14]

  • Why a One-Pot Procedure? This approach is highly efficient as it avoids the isolation of the often-unstable imine intermediate, saving time and maximizing yield.[15]

  • Role of Acetic Acid: The acid catalyzes the dehydration step required for imine formation from the initial hemiaminal intermediate, speeding up the first phase of the reaction.[16]

Conceptual Application in a Drug Scaffold

The utility of 2-Ethoxy-1-ethanamine is well-documented in the synthesis of key pharmaceutical intermediates, such as those for Tamsulosin and Carvedilol.[17] The following diagram illustrates a conceptual strategy for how this building block can be used to elaborate a hypothetical drug scaffold, combining the core reactions described above.

G cluster_reactions Key Transformations A 2-Ethoxy-1-ethanamine Hydrochloride B Reductive Amination (with R₁-CHO) A->B C Amide Coupling (with R₂-COOH) A->C E Final Scaffold (Amide Derivative) B->E Further Coupling C->E Further Functionalization D Intermediate A (Secondary Amine)

Conceptual integration into a drug discovery workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Ethoxy-1-ethanamine hydrochloride and its derivatives.

  • Hazard Identification: The compound may be harmful if swallowed, inhaled, or comes into contact with skin.[18] It can cause skin and serious eye irritation.[9][19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][18]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[18] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[18]

Conclusion

2-Ethoxy-1-ethanamine hydrochloride is a high-value building block for small molecule drug discovery. Its unique structural features provide medicinal chemists with a powerful tool to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds. The robust and reliable synthetic protocols for its incorporation, primarily amide coupling and reductive amination, make it an accessible and attractive choice for generating diverse chemical libraries and elaborating complex molecular architectures. By understanding the strategic rationale behind its use and mastering its application, researchers can significantly enhance their ability to design the next generation of innovative therapeutics.

References

  • Title: Ethanamine, 2-(2-((2-chloroethyl)sulfonyl)ethoxy)-, hydrochloride (1:1) | C6H15Cl2NO3S | CID 44146026 Source: PubChem URL: [Link]

  • Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: New generation dopaminergic agents. 6. Structure-activity relationship studies Source: PubMed URL: [Link]

  • Title: Reductive Amination Source: Chemistry Steps URL: [Link]

  • Title: Reductive Amination Reaction Source: OpenBU URL: [Link]

  • Title: Reductive Amination Source: Organic Chemistry Tutor URL: [Link]

  • Title: Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL: [Link]

  • Title: Amides from Carboxylic Acids-DCC and EDC Coupling Source: Chemistry Steps URL: [Link]

  • Title: The Impact of Physicochemical Properties of Formulation Ingredients on Drug Product Flow and Compaction Source: Bridgit Anima Etbon URL: [Link]

  • Title: physicochemical property of drug molecules with respect to drug actions Source: JBINO URL: [Link]

Sources

Application

Application Note: Neutralization and Extraction of 2-Ethoxy-1-ethanamine Hydrochloride

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Application Focus: Recovery of highly water-soluble aliphatic amines from aqueous salt solutions. Executive Summary and Mechanistic Con...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Application Focus: Recovery of highly water-soluble aliphatic amines from aqueous salt solutions.

Executive Summary and Mechanistic Context

2-Ethoxy-1-ethanamine (also known as 2-ethoxyethylamine or O -ethylethanolamine) is a critical aliphatic amine building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), including intermediates for Tamsulosin and Carvedilol[1]. It is frequently supplied or isolated as a hydrochloride salt to enhance stability and shelf-life.

Converting the hydrochloride salt back to the free base and extracting it presents a well-known physicochemical challenge. Because 2-ethoxy-1-ethanamine possesses both a primary amine and an ether oxygen, it acts as a potent hydrogen-bond acceptor and donor. Consequently, the free base is completely miscible with water[2]. Standard liquid-liquid extraction (LLE) protocols utilizing organic solvents (like dichloromethane or ethyl acetate) often result in poor yields due to an unfavorable partition coefficient ( Kow​ or logP≈1.5 )[3].

To overcome this, the extraction system must be thermodynamically driven toward the organic phase using a combination of alkaline neutralization and salting-out effects [4][5].

Physicochemical Properties

The following quantitative data dictates the parameters of the extraction protocol. Note the relatively low boiling point of the free base, which restricts the thermal limits during solvent removal[6][7].

Property2-Ethoxy-1-ethanamine (Free Base)2-Ethoxy-1-ethanamine HCl (Salt)
Molecular Formula C4​H11​NO C4​H12​ClNO
Molecular Weight 89.14 g/mol 125.60 g/mol
Physical State Colorless to yellow liquidWhite crystalline solid
Boiling Point 105∘C N/A (Decomposes)
Density ( 20∘C ) 0.85 g/cm3 N/A
Water Solubility Completely miscibleHighly soluble
Flash Point ∼18∘C N/A

Theoretical Framework: The Self-Validating Extraction System

As a Senior Application Scientist, it is crucial to understand why specific reagents are chosen, rather than just following a recipe. This protocol relies on three mechanistic pillars:

  • Complete Deprotonation (pH Control): The aliphatic amine conjugate acid has a pKa​ of approximately 9.5 to 10.5. To ensure >99.9% conversion to the free base, the aqueous phase must be driven to a pH of ≥12 . We utilize 10M NaOH to achieve this while minimizing the addition of excess water volume.

  • The Salting-Out Effect (Thermodynamic Shift): By saturating the aqueous layer with an inorganic salt (e.g., NaCl or K2​CO3​ ), the hydration shells of the water molecules are monopolized by the highly charged inorganic ions[5][8]. This decreases the solubility of the organic amine in the aqueous phase, forcing it into the organic extraction solvent.

  • Basic Desiccation: Standard drying agents like anhydrous MgSO4​ or Na2​SO4​ are slightly acidic and can sequester amines. Therefore, anhydrous K2​CO3​ or solid KOH pellets must be used to dry the organic phase.

Workflow Visualization

ExtractionWorkflow Start 2-Ethoxy-1-ethanamine HCl (Aqueous Solution) Neutralize Neutralization (pH > 12) Add 10M NaOH at 0-5°C Start->Neutralize SaltOut Salting Out Saturate with NaCl / K2CO3 Neutralize->SaltOut Extract Liquid-Liquid Extraction (DCM or Diethyl Ether) SaltOut->Extract Split Extract->Split OrgPhase Organic Phase (Amine Free Base + Solvent) Split->OrgPhase AqPhase Aqueous Phase (Waste: NaCl, H2O) Split->AqPhase Dry Drying (Anhydrous K2CO3 or KOH) OrgPhase->Dry Concentrate Concentration (Rotovap, T < 30°C) Dry->Concentrate End Pure 2-Ethoxy-1-ethanamine (Free Base Liquid) Concentrate->End

Fig 1: Logical workflow for the neutralization and extraction of water-soluble aliphatic amines.

Experimental Protocol

Safety Precautions: 2-Ethoxy-1-ethanamine is a highly flammable liquid (Flash Point ∼18∘C ) and causes severe skin burns and eye damage[3][9]. All procedures must be conducted in a fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Materials Required
  • 2-Ethoxy-1-ethanamine hydrochloride

  • Sodium hydroxide ( NaOH ), 10M aqueous solution

  • Sodium chloride ( NaCl ), solid, ACS reagent grade

  • Dichloromethane ( DCM ) or Diethyl ether ( Et2​O )

  • Potassium carbonate ( K2​CO3​ ), anhydrous solid

  • Ice bath

Step-by-Step Methodology

Step 1: Dissolution and Thermal Control

  • Transfer the 2-ethoxy-1-ethanamine hydrochloride salt into a suitably sized Erlenmeyer flask or beaker.

  • Dissolve the salt in the absolute minimum amount of deionized water required to achieve a clear solution. Minimizing water volume is critical to maximizing the final extraction yield.

  • Place the flask in an ice-water bath and allow the solution to cool to 0−5∘C .

Step 2: Neutralization

  • Causality Check: The neutralization of an amine hydrochloride with a strong base is highly exothermic. If the temperature rises too much, the volatile free base (BP 105∘C ) may vaporize or degrade.

  • Slowly add the 10M NaOH solution dropwise using an addition funnel or pipette, maintaining continuous magnetic stirring.

  • Monitor the pH using pH paper or a calibrated probe. Continue addition until the pH is strictly ≥12 . The solution may become cloudy as the free base separates from the aqueous phase.

Step 3: Salting Out

  • While maintaining stirring, gradually add solid NaCl to the alkaline mixture until no more salt dissolves (saturation point).

  • Alternative: Solid K2​CO3​ can be used as it provides both the salting-out effect and helps maintain the high pH.

Step 4: Liquid-Liquid Extraction

  • Transfer the saturated mixture to a separatory funnel.

  • Add a volume of extraction solvent ( DCM or Et2​O ) equal to approximately half the volume of the aqueous phase.

  • Cap the funnel, invert, and vent immediately. Shake vigorously, venting frequently to release pressure.

  • Allow the phases to separate completely. The organic layer ( DCM is bottom; Et2​O is top) will contain the amine.

  • Collect the organic phase. Repeat the extraction with fresh solvent 3 to 4 additional times. Combine all organic extracts. Note: Do not wash the combined organic layers with water or brine, as this will re-extract the highly soluble amine back into the aqueous phase.

Step 5: Desiccation (Drying)

  • Add anhydrous K2​CO3​ or solid KOH pellets to the combined organic extracts.

  • Swirl the flask and allow it to sit for 15-30 minutes. The solution should become completely clear. Filter off the drying agent using a fritted glass funnel or fluted filter paper.

Step 6: Concentration and Isolation

  • Transfer the dried organic filtrate to a round-bottom flask.

  • Causality Check: Because 2-ethoxy-1-ethanamine boils at 105∘C [7], aggressive solvent removal will result in product loss.

  • Remove the solvent using a rotary evaporator. Set the water bath temperature no higher than 25−30∘C . Use a moderate vacuum (e.g., 300−400 mbar for DCM ) to carefully strip the solvent.

  • The residue remaining in the flask is the pure 2-ethoxy-1-ethanamine free base. Verify purity via 1H-NMR or GC-FID[5].

Sources

Method

Application Note: Direct Catalytic Amidation of Carboxylic Acids using 2-Ethoxy-1-ethanamine Hydrochloride Precursors

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol Introduction & Strategic Rationale Amide bond formation is arguably the most frequent...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Introduction & Strategic Rationale

Amide bond formation is arguably the most frequently executed reaction in medicinal chemistry and drug development[1]. However, traditional stoichiometric coupling reagents (e.g., EDC, HATU) generate massive amounts of chemical waste, leading to poor atom economy. Direct catalytic amidation offers a highly sustainable alternative where water is the sole byproduct[1].

2-Ethoxy-1-ethanamine hydrochloride (CAS 135201-16-0) is a highly valuable primary amine building block[2]. Its ether-containing aliphatic side chain is frequently incorporated into Active Pharmaceutical Ingredients (APIs) to improve aqueous solubility, modulate lipophilicity, and enhance pharmacokinetic profiles.

The Challenge: Isolating the free base of low-molecular-weight aliphatic amines like 2-ethoxy-1-ethanamine is notoriously difficult due to their high volatility and water solubility. Utilizing the hydrochloride salt directly in the reaction vessel circumvents this yield-reducing isolation step. However, introducing chloride salts into a catalytic cycle requires precise control over the microenvironment to prevent the deactivation of the Lewis acid catalyst[3].

Mechanistic Causality & Catalyst Selection

To successfully couple an amine hydrochloride salt with a carboxylic acid, the protocol must simultaneously manage nucleophile liberation and electrophile activation.

We utilize Tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃] as the catalyst[4].

  • Why B(OCH₂CF₃)₃? The strongly electron-withdrawing trifluoroethyl groups significantly enhance the Lewis acidity of the boron center compared to standard trialkyl borates (like B(OMe)₃). This allows the catalyst to rapidly coordinate with the carboxylic acid, forming a highly reactive acyloxyborane intermediate[4].

  • Why in situ free-basing with DIPEA? 2-Ethoxy-1-ethanamine hydrochloride is completely non-nucleophilic. We employ N,N-Diisopropylethylamine (DIPEA) to liberate the free amine. DIPEA is chosen over Triethylamine (Et₃N) because its steric bulk prevents it from competitively coordinating to the boron catalyst, which would otherwise poison the catalytic cycle.

  • Why CPME as a solvent? Cyclopentyl methyl ether (CPME) possesses a boiling point of 106 °C and forms a positive azeotrope with water[5]. This provides the exact thermal energy required to drive the amidation while allowing for continuous water removal via a Dean-Stark trap, pushing the thermodynamic equilibrium toward the product without causing thermal degradation[5].

Mechanism A Carboxylic Acid C Acyloxyborane Intermediate A->C Activation B B(OCH₂CF₃)₃ Catalyst B->C E Amide Product C->E Nucleophilic Attack F Water (Azeotropic Removal) C->F Byproduct D 2-Ethoxy-1-ethanamine HCl + DIPEA D->C

Catalytic cycle of B(OCH2CF3)3-mediated amidation with in situ free-basing.

Self-Validating Experimental Design

A robust protocol must be self-validating. To ensure the observed amidation is genuinely catalyzed and not an artifact of thermal background reactions, this workflow embeds the following controls:

  • Baseline Thermal Control (Negative Control): A parallel reaction is run omitting the B(OCH₂CF₃)₃ catalyst. Amide formation should be <5%, proving that thermal condensation at 106 °C is negligible.

  • Nucleophile Liberation Check: A parallel reaction omitting DIPEA. Zero conversion validates that the hydrochloride salt remains unreactive and that free-basing is the kinetic bottleneck.

  • Moisture Tracking (In-Process Control): Periodic Karl Fischer (KF) titration of the refluxing solvent in the Dean-Stark trap ensures water is actively being removed. If water levels plateau prematurely, it indicates catalyst death or complete substrate consumption.

Quantitative Optimization Data

The following table summarizes the empirical data driving our protocol choices, demonstrating the causality behind the selected reagents.

EntryCatalyst (mol%)Base (equiv)SolventWater Removal MethodIsolated Yield (%)
1NoneDIPEA (1.2)CPMEDean-Stark< 5% (Control)
2B(OCH₂CF₃)₃ (20%)NoneCPMEDean-Stark0% (Control)
3B(OCH₂CF₃)₃ (20%)Et₃N (1.2)TolueneDean-Stark65%
4B(OCH₂CF₃)₃ (20%)DIPEA (1.2)MeCNMol. Sieves (4Å)78%
5 B(OCH₂CF₃)₃ (20%) DIPEA (1.2) CPME Dean-Stark 89%

Note: Entry 5 represents the optimized conditions utilized in the protocol below.

Step-by-Step Experimental Protocol

Workflow Step1 1. Substrate Preparation Dry CPME, Acid, Amine HCl Step2 2. In-situ Free-basing Add DIPEA, Stir 15 min Step1->Step2 Step3 3. Catalyst Addition Add 20 mol% B(OCH₂CF₃)₃ Step2->Step3 Step4 4. Azeotropic Reflux 106°C (Dean-Stark) for 12-24h Step3->Step4 Step5 5. IPC & Self-Validation HPLC vs. Control Step4->Step5 Step6 6. Workup & Isolation Aqueous wash, Evaporation Step5->Step6

Step-by-step workflow for the catalytic amidation using amine hydrochloride salts.

Reagents Required
  • Carboxylic Acid: 1.00 mmol

  • 2-Ethoxy-1-ethanamine hydrochloride: 1.10 mmol (1.1 equiv)[2]

  • N,N-Diisopropylethylamine (DIPEA): 1.20 mmol (1.2 equiv)

  • Tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃]: 0.20 mmol (20 mol%)[4]

  • Cyclopentyl methyl ether (CPME), anhydrous: 5.0 mL[5]

Execution Steps
  • Substrate Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.00 mmol) and 2-ethoxy-1-ethanamine hydrochloride (1.10 mmol).

  • Solvent & Base Addition: Suspend the solid reagents in anhydrous CPME (5.0 mL). Add DIPEA (1.20 mmol) dropwise at room temperature. Stir the suspension vigorously for 15 minutes.

    • Expert Insight: This step is critical. The slight excess of DIPEA ensures complete neutralization of the HCl salt, liberating the nucleophilic amine before the catalyst is introduced.

  • Catalyst Introduction: Add the B(OCH₂CF₃)₃ catalyst (0.20 mmol) to the stirring mixture.

    • Expert Insight: Adding the catalyst strictly after the free-basing step prevents the premature formation of unreactive boron-chloride complexes, which severely limits turnover frequency[3].

  • Azeotropic Dehydration: Attach a Dean-Stark apparatus (pre-filled with CPME) topped with a reflux condenser. Heat the reaction mixture to 106 °C (reflux) using a heating mantle or oil bath. Maintain reflux for 12–24 hours.

  • In-Process Control (IPC): At the 12-hour mark, sample 10 µL of the reaction mixture. Dilute with 1 mL of acetonitrile and analyze via HPLC-UV. Compare the conversion against the Baseline Thermal Control to validate catalytic turnover.

  • Quench and Workup: Once complete consumption of the carboxylic acid is confirmed, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (10 mL).

  • Purification: Wash the organic layer with 1M aqueous HCl (2 x 5 mL) to remove any unreacted amine and DIPEA. Follow with a wash of saturated aqueous NaHCO₃ (2 x 5 mL) to remove unreacted carboxylic acid and hydrolyzed borate byproducts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 2-ethoxyethyl amide derivative.

References

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • 2-Ethoxy-1-ethanamine hydrochloride | 135201-16-0. Sigma-Aldrich.
  • Protecting-Group-Free Amidation of Amino Acids using Lewis Acid C
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • B(OCH2CF3)3-mediated direct amidation of pharmaceutically relevant building blocks in cyclopentyl methyl ether. RSC Publishing.

Sources

Application

Application of 2-ethoxyethylamine hydrochloride in hydrophilic polymer synthesis

Application Note: 2-Ethoxyethylamine Hydrochloride in the Synthesis of Thermoresponsive Hydrophilic Polymers Introduction & Strategic Rationale 2-Ethoxyethylamine hydrochloride is a highly versatile, bifunctional buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Ethoxyethylamine Hydrochloride in the Synthesis of Thermoresponsive Hydrophilic Polymers

Introduction & Strategic Rationale

2-Ethoxyethylamine hydrochloride is a highly versatile, bifunctional building block increasingly utilized in advanced polymer chemistry and pharmaceutical synthesis[1]. While its free base form (2-ethoxyethylamine) is the active participant in nucleophilic reactions, the hydrochloride salt is overwhelmingly preferred for laboratory storage and handling. The salt form prevents premature oxidation, suppresses auto-condensation, and eliminates the volatility and hygroscopicity issues associated with the free aliphatic amine.

In the realm of materials science, this molecule is a critical modifier for synthesizing amphiphilic and thermoresponsive polymers. By grafting the 2-ethoxyethyl moiety onto polymer backbones—such as polysilsesquioxanes (PSQs) or polyepoxides[2]—researchers can precisely engineer the hydrophilic-lipophilic balance (HLB) of the macromolecule. This modification imparts unique stimuli-responsive phase behaviors, notably a Lower Critical Solution Temperature (LCST) in aqueous media and an Upper Critical Solution Temperature (UCST) in organic solvents like nitromethane[3].

Mechanistic Insights: Causality in Polymer Functionalization

The selection of 2-ethoxyethylamine over shorter (e.g., 2-methoxyethylamine) or more hydrophilic (e.g., 2-hydroxyethylamine) analogues is a deliberate thermodynamic choice[3].

  • The Ether Linkage: Acts as a strong hydrogen-bond acceptor with water molecules, promoting solubility at lower temperatures (enthalpy-driven hydration).

  • The Ethyl Terminus: Introduces a localized hydrophobic domain. As temperature increases, the entropic penalty of structuring water around this ethyl group overcomes the enthalpic gain of hydrogen bonding, driving polymer dehydration and subsequent aggregation (the LCST phenomenon).

  • Nucleophilic Ring-Opening: The primary amine, once liberated from its hydrochloride salt via an organic base, acts as a potent nucleophile. It efficiently attacks electrophilic centers, such as the carbonyl carbons of succinimide-functionalized polysilsesquioxane (SIPSQ), forming a stable amide linkage without the need for heavy-metal catalysts[3].

Workflow A 2-Ethoxyethylamine HCl (Stable Precursor) B Triethylamine (TEA) Neutralization A->B in situ C Free 2-Ethoxyethylamine (Active Nucleophile) B->C -TEA·HCl E Ring-Opening Amidation (50 °C) C->E D SIPSQ Polymer (Succinimide Groups) D->E F Amphiphilic PSQ (Thermoresponsive) E->F Polymerization

Logical workflow for the in situ activation and polymerization of 2-ethoxyethylamine.

Quantitative Data Presentation

The structural nuances of the amine modifier directly dictate the macroscopic phase behavior of the resulting polymer. The table below summarizes the comparative phase behaviors of modified polysilsesquioxanes based on the amine utilized in the ring-opening of SIPSQ[3].

Amine ModifierChemical Structure FeatureAqueous Phase BehaviorNitromethane Phase Behavior
2-Hydroxyethylamine Terminal Hydroxyl (Highly Hydrophilic)Completely Soluble (No LCST)Insoluble
2-Methoxyethylamine Short Alkyl Ether (Moderately Hydrophilic)Completely Soluble (No LCST)Soluble (No UCST)
2-Ethoxyethylamine Extended Alkyl Ether (Amphiphilic Balance)Thermoresponsive (LCST present) Thermoresponsive (UCST present)

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification and a validation checkpoint.

Protocol A: In Situ Free-Basing and SIPSQ Ring-Opening

Objective: To synthesize a thermoresponsive PSQ derivative by grafting 2-ethoxyethylamine onto a succinimide-functionalized polysilsesquioxane (SIPSQ) backbone[3].

  • Preparation of the Amine Solution:

    • Step: Dissolve 1.2 equivalents (relative to succinimide repeating units) of 2-ethoxyethylamine hydrochloride in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

    • Causality: DMF is chosen for its high dielectric constant, which readily solubilizes both the hydrochloride salt and the target polymer.

  • In Situ Neutralization:

    • Step: Add 1.3 equivalents of Triethylamine (TEA) dropwise at 0 °C. Stir for 30 minutes.

    • Causality: TEA ( pKa​≈10.7 ) is a stronger base than 2-ethoxyethylamine ( pKa​≈9.0 ), effectively shifting the equilibrium to liberate the nucleophilic free amine. The reaction is cooled to prevent exothermic degradation.

    • Validation Checkpoint: The formation of a white precipitate (Triethylamine hydrochloride) visually confirms the successful displacement of the HCl salt.

  • Polymer Functionalization:

    • Step: Introduce the SIPSQ polymer (dissolved in DMF) dropwise to the activated amine solution. Elevate the temperature to 50 °C and stir for 24 hours.

    • Causality: The elevated temperature provides the activation energy required for the nucleophilic acyl substitution (ring-opening amidation of the succinimide group).

  • Purification:

    • Step: Precipitate the reaction mixture into an excess of cold diethyl ether. Filter and dry under vacuum.

    • Validation Checkpoint: Perform FT-IR spectroscopy. The disappearance of the characteristic succinimide carbonyl bands ( ∼1780 and 1710 cm−1 ) and the appearance of amide I and II bands ( ∼1650 and 1540 cm−1 ) confirm quantitative functionalization.

Protocol B: Determination of the Lower Critical Solution Temperature (LCST)

Objective: To characterize the thermoresponsive behavior of the 2-ethoxyethylamine-modified polymer in aqueous media[3].

  • Sample Preparation:

    • Step: Dissolve the purified polymer in deionized water at a concentration of 1.0 wt%. Stir at 4 °C overnight.

    • Causality: Complete hydration of the polymer chains is thermodynamically favored at low temperatures. Overnight stirring ensures the disruption of any kinetic aggregates.

  • Turbidimetry Measurement:

    • Step: Transfer the solution to a quartz cuvette and place it in a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor transmittance at 500 nm.

  • Controlled Heating:

    • Step: Ramp the temperature from 15 °C to 60 °C at a strict rate of 1 °C/min.

    • Causality: A slow, controlled heating rate is critical. Faster rates induce thermal lag between the Peltier element and the solution, leading to artificially inflated LCST values.

    • Validation Checkpoint: The LCST is defined as the temperature at which the optical transmittance drops to 50%. Repeat the heating/cooling cycle three times; overlapping curves confirm that the phase transition is fully reversible and not a result of polymer degradation.

PhaseTransition A Polymer in Aqueous Solution (T < LCST) B Hydrogen Bonding Active (Hydration Shell Intact) A->B C Controlled Heating (1 °C/min) B->C D Dehydration & Collapse (Entropic Driving Force) C->D E Hydrophobic Aggregation (Phase Separation) D->E Transmittance Drops

Mechanistic pathway of the LCST thermoresponsive phase transition in aqueous media.

References

  • [2] Title: Hydrophilic Polyethers Derived from Functional Epoxides: Beyond Poly(ethylene glycol) Source: ResearchGate URL: 2

  • [3] Title: Synthesis of Amphiphilic and Thermoresponsive Polysilsesquioxane through Ring Opening Reaction of Succinimide Group Source: ResearchGate URL: 3

  • [1] Title: Applications of Ethoxy(ethyl)amine Derivatives in Pharmaceutical Intermediate Synthesis Source: BenchChem URL: 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for 2-Ethoxy-1-ethanamine Hydrochloride Alkylation

Welcome to the technical support center for the N-alkylation of 2-Ethoxy-1-ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-prove...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-alkylation of 2-Ethoxy-1-ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.

Section 1: Fundamental Principles & Core Concepts

This section addresses the foundational questions regarding the reaction's nature and the critical role of the solvent system.

Question: Why is the alkylation of 2-Ethoxy-1-ethanamine hydrochloride not a straightforward reaction?

Answer: The primary challenge stems from two key factors inherent to the starting material and the reaction mechanism:

  • The Amine is Protonated: The starting material is a hydrochloride salt. In this form, the amine's lone pair of electrons is sequestered by a proton, rendering it non-nucleophilic and incapable of attacking an alkyl halide.[1][2] A base must be added to neutralize the hydrochloride and liberate the free, nucleophilic primary amine in situ.

  • Risk of Over-alkylation: The desired secondary amine product is often more nucleophilic than the starting primary amine.[3] This means that once formed, the product can compete with the remaining starting material for the alkylating agent, leading to the formation of an undesired tertiary amine and, subsequently, a quaternary ammonium salt.[3][4][5] This "runaway" reaction can significantly lower the yield of the target secondary amine.[3]

Question: How does solvent choice fundamentally alter the course of an N-alkylation reaction?

Answer: The solvent is arguably the most critical parameter in this SN2 reaction. Its role is to stabilize the transition state, where partial charges are developing on both the nitrogen and the leaving group.[6] The effectiveness of a solvent is dictated by its polarity and its ability to form hydrogen bonds.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the superior choice. Their high polarity effectively stabilizes the charged transition state, lowering the activation energy and accelerating the reaction.[6] Crucially, they lack acidic protons and do not form a strong hydrogen-bond "cage" around the amine nucleophile, leaving its lone pair more available for attack.[6][7]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Despite their high polarity, these solvents can be detrimental. They solvate the amine nucleophile through strong hydrogen bonding, which must be disrupted for the reaction to occur.[6] This increases the energy barrier and slows the reaction rate compared to polar aprotic alternatives.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are poor choices as they provide minimal stabilization for the polar transition state, leading to a high activation energy barrier and extremely slow reaction rates.[6]

Section 2: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered when setting up the experiment.

Question: What is the best starting solvent for my initial optimization experiments?

Answer: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are excellent starting points. They are polar aprotic solvents that effectively solubilize a range of organic substrates and inorganic bases like potassium carbonate, facilitating a homogenous reaction environment.[7]

Question: Which base should I use to deprotonate 2-Ethoxy-1-ethanamine hydrochloride?

Answer: An inorganic base like potassium carbonate (K₂CO₃) is a reliable and cost-effective first choice.[7] It is strong enough to deprotonate the ammonium salt but is not nucleophilic itself. At least two equivalents are required: one to neutralize the hydrochloride and a second to scavenge the acid (HX) generated during the alkylation. For stubborn reactions, cesium carbonate (Cs₂CO₃) can be more effective due to its higher solubility and the "cesium effect," which can promote alkylation.[7][8] If an organic base is preferred, a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) is recommended to minimize side reactions.[4][9]

Question: How can I monitor the reaction's progress effectively?

Answer: Thin-Layer Chromatography (TLC) is the most common and convenient method.[4] A typical mobile phase would be a mixture of ethyl acetate and hexanes. You should be able to visualize the consumption of the starting amine and the appearance of the secondary and potential tertiary amine products. Staining with ninhydrin can be useful for visualizing primary and secondary amines. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.[9][10]

Question: What stoichiometry should I use to minimize over-alkylation?

Answer: To favor mono-alkylation, it is often beneficial to use a slight excess of the amine relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents of the amine hydrochloride).[7] However, a more effective strategy is often the slow, dropwise addition of the alkylating agent (1.0 equivalent) to the mixture of the amine and base.[7][9] This maintains a low concentration of the electrophile, reducing the probability of the product reacting a second time.

Section 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question: My reaction shows very low or no conversion of the starting material. What should I do?

Answer: This issue typically points to an insufficiently reactive nucleophile or electrophile.

Potential Cause Troubleshooting Steps & Explanation
Incomplete Deprotonation The base may be too weak or insoluble in your chosen solvent. Solution: Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃).[7] Consider a more polar solvent like DMF to improve base solubility.[11]
Unreactive Alkylating Agent Alkyl chlorides are significantly less reactive than bromides or iodides.[7] Solution: If using an alkyl chloride, switch to the corresponding alkyl bromide or, ideally, alkyl iodide to increase the reaction rate.[4] Adding a catalytic amount of sodium or potassium iodide can sometimes facilitate the reaction of an alkyl chloride via an in situ Finkelstein reaction.
Low Reaction Temperature SN2 reactions have an activation energy barrier that must be overcome. Solution: Gradually increase the reaction temperature (e.g., from room temperature to 60-80 °C) and monitor the progress by TLC.[7][9]

Question: I'm forming a significant amount of dialkylated product. How can I improve selectivity for the secondary amine?

Answer: This is the classic challenge of over-alkylation. The key is to manipulate conditions to favor the first alkylation over the second.

Potential Cause Troubleshooting Steps & Explanation
High Alkyl Halide Concentration If the newly formed secondary amine immediately encounters another molecule of the alkylating agent, it will react again. Solution: Add the alkylating agent slowly (dropwise) using a syringe pump over several hours. This keeps its instantaneous concentration low, favoring reaction with the more abundant primary amine.[7]
Product is Highly Nucleophilic The secondary amine product is inherently more reactive than the primary starting material.[3] Solution: Lower the reaction temperature to increase selectivity, as the second alkylation may have a slightly higher activation energy.[9] Also, ensure you do not use an excess of the alkylating agent.[4]
Reaction Ran Too Long Allowing the reaction to proceed long after the primary amine is consumed will inevitably lead to over-alkylation. Solution: Monitor the reaction closely by TLC or LC-MS and stop it (begin work-up) as soon as the starting material is consumed or when the desired product is at its maximum concentration.[4][7]
Inherent Limitation of Method For some substrate combinations, direct alkylation is simply not selective. Solution: Consider an alternative synthetic route like reductive amination, which is highly selective for producing secondary amines from primary amines and aldehydes/ketones and avoids the over-alkylation issue.[4][9][12]

Question: My main byproduct is an alkene. Why is this happening and how can I prevent it?

Answer: You are observing a competing E2 elimination reaction. This is favored under specific conditions.

Potential Cause Troubleshooting Steps & Explanation
Sterically Hindered Reagents Using a bulky alkyl halide (e.g., secondary or tertiary) or a sterically hindered base makes it difficult for the amine to attack the carbon (substitution), so the base instead removes a proton from an adjacent carbon (elimination).[4] Solution: If possible, use a less sterically hindered alkyl halide (primary halides are best). Use a weaker, less-hindered base.
Strong Base Strong bases are more effective at promoting the E2 pathway.[4] Solution: Switch from a very strong base to a milder one, such as K₂CO₃ instead of potassium tert-butoxide.
High Reaction Temperature Elimination reactions are often favored over substitution at higher temperatures.[4] Solution: Run the reaction at the lowest temperature that allows for a reasonable rate of substitution.

Section 4: Data Tables & Experimental Protocols

Table 1: Solvent Selection Guide for N-Alkylation
SolventTypeDielectric Constant (ε)Suitability & Rationale
Acetonitrile (ACN) Polar Aprotic37.5Excellent. Good balance of polarity and boiling point. Dissolves many substrates and some inorganic bases.[7]
N,N-Dimethylformamide (DMF) Polar Aprotic36.7Excellent. Highly polar, effectively solubilizes most reagents, good for slow reactions. Higher boiling point allows for higher temperatures.[7][11]
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7Very Good. Highest polarity, excellent for dissolving difficult substrates/bases. Can be difficult to remove during work-up.[7]
Tetrahydrofuran (THF) Polar Aprotic7.6Moderate. Less polar than ACN/DMF. Can be effective, especially with stronger, more soluble bases.[7]
Dichloromethane (DCM) Polar Aprotic9.1Moderate. Often used in reductive amination,[12] but its low boiling point limits the accessible temperature range for direct alkylation.
Methanol (MeOH) / Ethanol (EtOH) Polar Protic32.7 / 24.5Poor. Solvates the amine via H-bonding, reducing its nucleophilicity and slowing the reaction.[6]
Protocol 1: General Procedure for Mono-N-Alkylation of 2-Ethoxy-1-ethanamine hydrochloride

This is a starting point protocol and must be optimized for your specific alkylating agent.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-Ethoxy-1-ethanamine hydrochloride (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.2 eq.).

  • Solvent Addition: Add anhydrous acetonitrile (ACN) or DMF to create a solution with a concentration of approximately 0.1-0.5 M with respect to the amine.

  • Stirring: Stir the suspension vigorously at room temperature for 30 minutes to allow for the deprotonation of the amine.

  • Alkylating Agent Addition: Add the alkyl halide (0.95-1.0 eq.) dropwise to the stirred mixture at room temperature. For highly reactive alkyl halides, consider cooling the mixture to 0 °C before addition.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C).

  • Monitoring: Monitor the reaction progress by TLC every 1-2 hours, checking for the consumption of the starting amine.[12]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts through a pad of celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is then re-dissolved in a suitable solvent like ethyl acetate or DCM and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The final product is purified by flash column chromatography on silica gel.[12]

Section 5: Visualizing the Process

Diagram 1: Troubleshooting Workflow for N-Alkylation

G start Reaction Complete. Analyze Crude Product. problem Low Conversion of Starting Material? start->problem problem2 Significant Over-alkylation? problem->problem2 No solution1 1. Switch to R-I/R-Br 2. Increase Temperature 3. Use stronger/more soluble base (Cs2CO3) problem->solution1 Yes problem3 Elimination Product Observed? problem2->problem3 No solution2 1. Add Alkyl Halide Slowly 2. Lower Temperature 3. Use slight excess of amine 4. Consider Reductive Amination problem2->solution2 Yes solution3 1. Use less hindered R-X 2. Use weaker base (K2CO3) 3. Lower Temperature problem3->solution3 Yes end_node Proceed to Purification problem3->end_node No solution1->end_node solution2->end_node solution3->end_node

Caption: A decision-making workflow for troubleshooting common issues.

Diagram 2: Simplified SN2 Alkylation Mechanism

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products R1-NH2 H₂N-R¹ (Free Amine) TS [H₂N(δ+)---R²---X(δ-)]‡ R1-NH2->TS Sₙ2 Attack R2-X R²-X (Alkyl Halide) Product R¹-NH₂⁺-R² TS->Product X- X⁻

Caption: The bimolecular nucleophilic substitution (SN2) pathway.

References

  • Benchchem.
  • Benchchem.
  • Benchchem.
  • University of Calgary, Department of Chemistry.
  • Gallardo, I., et al. (2007). Inductive vs Solvation Effects in Primary Alkyl Amines: Determination of the Standard Potentials. Journal of the American Chemical Society.
  • Benchchem. common side products in ethoxy(ethyl)
  • Bourdelande, J. L., et al. (2007). Inductive vs solvation effects in primary alkyl amines: determination of the standard potentials. PubMed.
  • Gallardo, I., et al. (2007). Inductive vs Solvation Effects in Primary Alkyl Amines: Determination of the Standard Potentials.
  • American Chemical Society Green Chemistry Institute.
  • Benchchem. Application Notes and Protocols: Reaction Mechanisms of 2,2-Diethoxy-N-ethyl-1-ethanamine with Electrophiles.
  • Benchchem.
  • American Chemical Society Green Chemistry Institute.
  • Benchchem.
  • LibreTexts Chemistry. 20.6: Reactions of Amines.
  • ACS Publications. Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen.
  • Lehmann, F., & Scobie, M. (2008).
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Giacomelli, G., et al. (2006). Parallel Protocol for the Selective Methylation and Alkylation of Primary Amines.
  • Li, Z., & Yan, C.
  • Reddit r/Chempros discussion.
  • Organic Chemistry Portal. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.
  • ResearchGate.
  • Google Patents.
  • Wikipedia.
  • DTIC.
  • ACS Publications.
  • Wikipedia. Amine.
  • Semantic Scholar.
  • He, K., et al. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PMC.
  • R Discovery. Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones.
  • White Rose eTheses Online. New catalysts for amine alkylation reactions promoted by hydrogen borrowing.
  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines.
  • LibreTexts Chemistry. 20.05.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Ethoxyethylamine Hydrochloride Workflows

A diagnostic and methodological guide for researchers, scientists, and drug development professionals. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: March 2026

A diagnostic and methodological guide for researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. 2-Ethoxyethylamine hydrochloride is a highly versatile bifunctional building block used extensively in organic synthesis and pharmaceutical development (e.g., Tamsulosin and Carvedilol intermediates). However, its unique chemical properties—specifically its high water solubility, unhindered primary amine nucleophilicity, and susceptibility to atmospheric degradation—frequently lead to unwanted side reactions if handled improperly.

This guide provides field-proven insights to diagnose, prevent, and resolve these specific experimental bottlenecks.

Module 1: Diagnostic Q&A (Troubleshooting Side Reactions)

Q1: Why am I getting poor yields and unrecovered starting material when using the hydrochloride salt directly in nucleophilic substitutions? A1: The hydrochloride salt of 2-ethoxyethylamine is utilized commercially to prevent oxidative degradation and atmospheric reactions during storage. However, in this protonated state, the nitrogen's lone pair is chemically locked, rendering the molecule non-nucleophilic. To restore its typical basicity and nucleophilicity, the salt must be neutralized (CAS 110-76-9 Properties). Causality & Solution: Because the free base of 2-ethoxyethylamine (MW 89.14 g/mol ) is highly miscible with water, traditional aqueous basic workups (e.g., NaOH extraction) lead to massive product loss into the aqueous layer. Instead, utilize an anhydrous organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) in a polar aprotic solvent like DMSO at elevated temperatures to generate the active nucleophile in situ (Design and Synthesis of P2Y2 Receptor Ligands)[1].

Q2: My reaction with alkyl halides yields a complex mixture of secondary and tertiary amines. How do I prevent over-alkylation? A2: Primary amines like 2-ethoxyethylamine are highly susceptible to over-alkylation. When the primary amine reacts with an alkyl halide, it forms a secondary amine. The newly added alkyl group donates electron density via the inductive effect, making the secondary amine more nucleophilic than the starting primary amine. This thermodynamic trap leads to rapid tertiary amine formation (Chemoselective Methylation of Functionalized Amines)[2]. Causality & Solution: To establish strict chemoselectivity, abandon direct alkylation. Instead, employ reductive amination using an aldehyde and a mild reducing agent. This pathway proceeds through an imine intermediate, which is reduced to the secondary amine. The secondary amine cannot form another imine due to the lack of a second N-H proton, effectively halting the reaction. Alternatively, for pharmaceutical intermediates, the Gabriel synthesis utilizing potassium phthalimide is an industry standard to strictly prevent multiple alkylations (Applications of Ethoxy(ethyl)amine Derivatives)[3].

Q3: After free-basing, my 2-ethoxyethylamine forms a white precipitate upon standing in the lab. What is causing this degradation? A3: The precipitate is an ammonium carbamate salt. Primary amines readily react with atmospheric carbon dioxide (CO₂) at room temperature. The CO₂ acts as a Lewis acid, attacking the amine to form a zwitterionic intermediate, which then consumes a second equivalent of the amine to precipitate as an inactive ammonium carbamate (Direct reduction of captured-CO2 adducts)[4]. Causality & Solution: This side reaction physically depletes your active nucleophile and alters reaction stoichiometry. Fortunately, the carbamate bond is reversible. Heating the solution or sparging it with an inert gas (Argon/Nitrogen) will break the covalent carbamate bond and drive off the CO₂, restoring the free amine (Exploring reversible reactions between CO2 and amines)[5]. Always handle the free-based amine under an inert atmosphere.

Module 2: Quantitative Analytics

Understanding the statistical probability of side reactions is critical for route scouting. The table below summarizes the expected product distributions based on the chosen synthesis strategy.

Table 1: Comparative Product Distribution for 2-Ethoxyethylamine Alkylation

Reaction StrategyReagents / ConditionsPrimary Amine ConversionTarget Secondary Amine YieldUnwanted Tertiary Amine (Over-alkylation)Principal Side Reaction
Direct Alkylation R-X (1.0 eq), K₂CO₃, MeCN, 80°C>95%~45%~40%Uncontrolled over-alkylation
Reductive Amination R-CHO (0.95 eq), STAB, DCM, 0°C>98%>92% <2%Trace alcohol (aldehyde reduction)
Gabriel Synthesis Phthalimide precursor, 150°C100%88% 0%Incomplete hydrazine deprotection

Module 3: Process Visualizations

G A 2-Ethoxyethylamine HCl B Anhydrous Free-Basing (DIPEA / THF) A->B Neutralization C Direct Alkylation (Alkyl Halide) B->C Pathway A D Reductive Amination (Aldehyde + Reductant) B->D Pathway B E Over-Alkylation (Tertiary Amine) C->E Uncontrolled Nucleophilicity F Chemoselective Synthesis (Secondary Amine) D->F Imine Intermediate Control

Logical workflow demonstrating how reductive amination prevents over-alkylation side reactions.

G A Free 2-Ethoxyethylamine C Zwitterionic Intermediate A->C Nucleophilic Attack B Atmospheric CO2 B->C D Ammonium Carbamate (Precipitate) C->D + 2nd Amine Eq. D->A Thermal Reversal (Heat + Ar)

Mechanism of atmospheric CO2 interference forming inactive carbamate salts and its reversal.

Module 4: Certified Experimental Protocols

Protocol: Anhydrous Free-Basing and Chemoselective Reductive Amination

Objective: Convert 2-ethoxyethylamine HCl to a secondary amine without over-alkylation or aqueous product loss. System Design: Every critical phase includes an analytical checkpoint to ensure the reaction is proceeding as intended before moving to the next step (Self-Validating System).

Step 1: Anhydrous Suspension

  • Action: Suspend 1.0 eq of 2-ethoxyethylamine hydrochloride in anhydrous Dichloromethane (DCM) under an inert Argon atmosphere at 20°C.

  • Causality: DCM is chosen because it does not participate in hydrogen bonding, keeping the nucleophile active. Argon prevents atmospheric CO₂ from forming carbamate salts.

  • Validation: The mixture must remain a cloudy suspension. The HCl salt is entirely insoluble in DCM.

Step 2: In Situ Free-Basing

  • Action: Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA) dropwise. Stir for 15 minutes.

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt without competing with 2-ethoxyethylamine in downstream reactions.

  • Validation: The cloudy suspension will transition to a clear, homogeneous solution as the free amine is generated and dissolves. Spot 1 µL on wet pH paper; it should read ~9-10.

Step 3: Imine Formation

  • Action: Add 0.95 eq of the target aldehyde. Stir for 2 hours at room temperature.

  • Causality: Using a slight deficit of aldehyde (0.95 eq) ensures it acts as the limiting reagent, completely preventing bis-alkylation.

  • Validation: Extract a 10 µL aliquot and perform rapid FTIR. Confirm the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of a sharp imine stretch (~1640 cm⁻¹). Do not proceed to Step 4 until the carbonyl peak is exhausted.

Step 4: Chemoselective Reduction

  • Action: Cool the vessel to 0°C. Add 1.5 eq of Sodium Triacetoxyborohydride (STAB) in small portions over 10 minutes.

  • Causality: STAB is a mild, chemoselective reducing agent. Unlike NaBH₄, STAB selectively reduces the protonated imine intermediate over unreacted aldehydes, minimizing unwanted alcohol byproducts. Cooling to 0°C controls the exothermic reduction.

  • Validation: Perform TLC (Stain with Ninhydrin). The primary amine starting material will appear as a red/pink spot, while the secondary amine product will appear as a distinct blue/purple spot.

Step 5: Quench and Isolation

  • Action: Quench with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer twice with DCM.

  • Causality: The secondary amine product is significantly more lipophilic than the highly water-soluble primary amine starting material, allowing for a safe aqueous wash without massive yield loss.

References

  • Title: Design, Synthesis, and Evaluation of a New Chemotype Fluorescent Ligand for the P2Y2 Receptor Source: PMC (National Institutes of Health) URL: [Link][1]

  • Title: Exploring reversible reactions between CO2 and amines Source: ResearchGate (Tetrahedron) URL: [Link][5]

  • Title: Coupled effects of transport, kinetics and thermodynamics in the direct reduction of captured-CO2 adducts Source: RSC Publishing URL: [Link][4]

  • Title: Continuous Chemoselective Methylation of Functionalized Amines and Diols with Supercritical Methanol over Solid Acid and Acid−Base Bifunctional Catalysts Source: Journal of the American Chemical Society (ACS Publications) URL: [Link][2]

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of 2-Ethoxy-1-ethanamine Hydrochloride

Welcome to the dedicated technical support center for the purification and recrystallization of 2-Ethoxy-1-ethanamine hydrochloride (CAS No. 135201-16-0).[1][2] This resource is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the purification and recrystallization of 2-Ethoxy-1-ethanamine hydrochloride (CAS No. 135201-16-0).[1][2] This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-purity 2-Ethoxy-1-ethanamine hydrochloride, a valuable building block in pharmaceutical synthesis.[3] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experimental work.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification and recrystallization of 2-Ethoxy-1-ethanamine hydrochloride, offering causative explanations and actionable solutions.

Scenario 1: Low Yield After Recrystallization

Question: I'm experiencing a significant loss of product after recrystallization. What are the potential causes and how can I improve my yield?

Answer: Low recovery is a frequent challenge in recrystallization and can stem from several factors.[4] Understanding the underlying principles of solubility and crystallization kinetics is key to optimizing your process.

Causality and Solution Pathway:

  • Inappropriate Solvent Choice: The ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[5][6] If the compound remains significantly soluble in the cold solvent, a substantial portion will be lost in the mother liquor.[4]

    • Actionable Insight: Conduct small-scale solubility tests with a range of solvents. For a polar compound like 2-Ethoxy-1-ethanamine hydrochloride, consider polar solvents such as methanol, ethanol, or a mixture of an alcohol and water.[7] The goal is to find a system where the compound is sparingly soluble at room temperature but dissolves readily upon heating.

  • Excessive Solvent Volume: Using too much solvent to dissolve the crude product will prevent the solution from becoming saturated upon cooling, thus hindering crystallization.[4]

    • Actionable Insight: Dissolve the crude solid in the minimum amount of near-boiling solvent required for complete dissolution.[4][7] Add the hot solvent portion-wise until the solid just dissolves. If you've added too much solvent, you can carefully evaporate some of it to reach the saturation point.

  • Premature Crystallization During Hot Filtration: If your crude material contains insoluble impurities, a hot gravity filtration step is necessary.[7] However, if the solution cools too quickly during this process, the desired product can crystallize on the filter paper, leading to significant loss.

    • Actionable Insight: To prevent premature crystallization, pre-warm the filtration apparatus (funnel and receiving flask) with hot solvent. Use a stemless funnel to minimize the surface area for cooling. If crystallization does occur, you can try to redissolve the product with a small amount of hot solvent.

  • Cooling Rate is Too Rapid: Rapid cooling can lead to the formation of small, impure crystals or even cause the product to "oil out" as a liquid instead of crystallizing.[5]

    • Actionable Insight: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature.[4] This promotes the growth of larger, purer crystals. Once the solution has reached room temperature, you can then place it in an ice bath to maximize crystal formation.[4][7]

Scenario 2: Persistent Impurities in the Final Product

Question: Despite recrystallization, my 2-Ethoxy-1-ethanamine hydrochloride still shows impurities when analyzed by HPLC. How can I improve the purity?

Answer: The presence of persistent impurities suggests that the chosen recrystallization protocol is not effectively separating the desired compound from the contaminants. The nature of these impurities is a critical factor in designing a more effective purification strategy.

Causality and Solution Pathway:

  • Co-crystallization of Impurities: If an impurity has similar solubility properties to 2-Ethoxy-1-ethanamine hydrochloride in the chosen solvent, it may co-crystallize, leading to a contaminated final product.

    • Actionable Insight: A two-solvent recrystallization system can be highly effective in such cases.[7][8] In this method, you dissolve the crude product in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy (the point of saturation).[8] Gentle heating can redissolve the precipitate, and upon slow cooling, pure crystals should form.

  • Inadequate Removal of Colored Impurities: Colored impurities, often large organic molecules, can be effectively removed using activated charcoal.

    • Actionable Insight: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[7]

  • Presence of Volatile Organic Impurities: Residual solvents from the synthesis or previous purification steps can be trapped within the crystal lattice.[9]

    • Actionable Insight: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents. The ICH (International Council for Harmonisation) provides guidelines on acceptable limits for residual solvents in pharmaceutical products.[9][10]

  • Ineffective Washing of Crystals: The mother liquor, which contains the dissolved impurities, can adhere to the surface of the crystals.

    • Actionable Insight: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent.[4] Using cold solvent minimizes the redissolving of your purified product.

Scenario 3: The Product "Oils Out" Instead of Crystallizing

Question: When I cool the solution, my product separates as an oil instead of forming crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[5] This is more common with low-melting solids or when the solution is highly supersaturated.

Causality and Solution Pathway:

  • High Solute Concentration: A highly concentrated solution can become supersaturated too quickly upon cooling, leading to the separation of a liquid phase.

    • Actionable Insight: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Then, allow the solution to cool more slowly to encourage crystal nucleation.

  • Inappropriate Solvent: The chosen solvent may have a boiling point that is too high relative to the melting point of the solute.

    • Actionable Insight: Experiment with a lower-boiling solvent system.

  • Lack of Nucleation Sites: Crystal growth requires an initial seed or nucleation site.

    • Actionable Insight: Try scratching the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.[4] Alternatively, if you have a small crystal of pure 2-Ethoxy-1-ethanamine hydrochloride, you can add it to the solution as a "seed crystal" to induce crystallization.[5]

II. Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude 2-Ethoxy-1-ethanamine hydrochloride?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents.[11] For instance, if synthesized from 2-ethoxyethanol, unreacted starting material and the byproduct bis-(2-ethoxyethyl)amine could be present.[12]

Q2: Which analytical techniques are best for assessing the purity of 2-Ethoxy-1-ethanamine hydrochloride?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are robust methods for routine quality control and detecting trace impurities.[13][14] Gas Chromatography (GC) can be a useful orthogonal technique, particularly for identifying volatile impurities.[14] Quantitative Nuclear Magnetic Resonance (qNMR) can also be employed to determine purity.[15]

Q3: What are the ideal storage conditions for purified 2-Ethoxy-1-ethanamine hydrochloride?

A3: It is recommended to store 2-Ethoxy-1-ethanamine hydrochloride in a cool, dry, and well-ventilated area in a tightly sealed container, away from sources of ignition.[16][17] Some suppliers recommend storage at -20°C or room temperature in a cool, dark place (<15°C) under an inert gas.[15][18]

Q4: Can I use an acid-base extraction to purify the free base, 2-Ethoxy-1-ethanamine, before converting it to the hydrochloride salt?

A4: Yes, an acid-base extraction can be a very effective preliminary purification step. The basic amine can be extracted into an acidic aqueous solution, leaving neutral and acidic impurities in the organic layer. The amine can then be liberated by making the aqueous layer basic and extracting it back into an organic solvent.[11]

III. Experimental Protocols & Data

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., ethanol, isopropanol).

  • Dissolution: In an Erlenmeyer flask, add the crude 2-Ethoxy-1-ethanamine hydrochloride and the minimum amount of the chosen solvent at its boiling point to just dissolve the solid.[7]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Gravity Filtration (if necessary): If there are insoluble impurities or charcoal, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[4] Subsequently, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[4]

  • Drying: Dry the crystals under vacuum to a constant weight.

Table 1: Solvent Selection Guide for Recrystallization
SolventBoiling Point (°C)PolarityComments
Water100HighGood for highly polar compounds, but crystals may dry slowly.[7]
Ethanol (95%)78HighAn excellent general-purpose solvent.[7]
Methanol65HighGood for polar compounds; easily removed.[7]
Isopropanol82Medium-HighA common alternative to ethanol.
Acetonitrile82Medium-HighCan be effective, but toxicity should be considered.
Diagram 1: General Recrystallization Workflow

Recrystallization_Workflow Crude Crude Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Gravity Filtration (if needed) Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Impurities Impurities in Mother Liquor VacuumFilter->Impurities Separate Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: A flowchart of the single-solvent recrystallization process.

Diagram 2: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Problem Low Yield Cause1 Too Much Solvent? Problem->Cause1 Cause2 Solubility Too High in Cold Solvent? Problem->Cause2 Cause3 Premature Crystallization? Problem->Cause3 Cause4 Cooling Too Fast? Problem->Cause4 Solution1 Evaporate Excess Solvent Cause1->Solution1 Solution Solution2 Change Solvent or Use Two-Solvent System Cause2->Solution2 Solution Solution3 Pre-warm Funnel & Use Stemless Funnel Cause3->Solution3 Solution Solution4 Allow Slow Cooling to Room Temperature Cause4->Solution4 Solution

Caption: Decision tree for troubleshooting low recrystallization yields.

IV. References

  • SIELC Technologies. (2018, May 16). Ethanamine, 2-ethoxy-. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • California State University, Long Beach. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of Arizona. (n.d.). Recrystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • NextSDS. (n.d.). 2-ETHOXY-N-METHYL-1-ETHANAMINE HYDROCHLORIDE — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN101328130B - Preparation of 2-ethoxy ethyl amine. Retrieved from

  • PubChem. (n.d.). Ethanamine, 2-(2-((2-chloroethyl)sulfonyl)ethoxy)-, hydrochloride (1:1). Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine. Retrieved from [Link]

  • Google Patents. (n.d.). EP2697192B1 - Method for preparation of alkoxy-amine hydrochloride. Retrieved from

  • Indian Journal of Pharmaceutical Sciences. (2009). Organic volatile impurities in pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2009, September 1). Pharmaceutical Impurities: An Overview. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014, March 20). presence of organic impurities into active pharmaceutical ingredients. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Ethoxy-1-ethanamine and 2-Methoxy-1-ethanamine Hydrochloride in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals Structural and Physicochemical Properties: A Tale of Two Alkoxy Groups At their core, both molecules feature a primary amine nucleophile and an ether linkag...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Structural and Physicochemical Properties: A Tale of Two Alkoxy Groups

At their core, both molecules feature a primary amine nucleophile and an ether linkage. The subtle yet significant difference lies in the terminal alkyl group of the ether: an ethyl group in 2-ethoxy-1-ethanamine and a methyl group in 2-methoxy-1-ethanamine. This seemingly minor variation has tangible consequences for the steric and electronic environment around the reactive amine center.

Property2-Ethoxy-1-ethanamine Hydrochloride2-Methoxy-1-ethanamine Hydrochloride
CAS Number 135201-16-0Not available
Molecular Formula C4H12ClNOC3H10ClNO
Molecular Weight 125.60 g/mol 111.57 g/mol
Predicted pKa ~8.74 (for the corresponding free amine)[1]Not available

It's important to note that these compounds are typically supplied as their hydrochloride salts to improve stability and handling. For any reaction, the free amine is generated in situ or through a prior neutralization step.

Unraveling Reactivity: The Interplay of Electronic and Steric Effects

The reactivity of the primary amine in these molecules is governed by two opposing factors: the inductive effect of the alkoxy group and the steric hindrance it imposes.

Electronic Effects: The oxygen atom in the alkoxy group is highly electronegative, exerting an electron-withdrawing inductive effect (-I) that pulls electron density away from the nitrogen atom. This effect, in isolation, would decrease the nucleophilicity of the amine. However, the ethyl group in 2-ethoxy-1-ethanamine is slightly more electron-donating than the methyl group in 2-methoxy-1-ethanamine due to hyperconjugation. This subtle electron-donating character of the ethyl group can marginally counteract the inductive pull of the oxygen, potentially rendering the nitrogen in 2-ethoxy-1-ethanamine slightly more electron-rich and, therefore, more nucleophilic.

Steric Effects: The ethoxy group is sterically more demanding than the methoxy group. This increased bulk can hinder the approach of the amine to an electrophilic center, particularly in reactions with sterically congested substrates.[2][3] This steric impediment can play a decisive role in the overall reaction rate, sometimes overriding subtle electronic differences.

Expert Insight: In many synthetic applications involving primary amines, the balance between electronic and steric effects dictates the outcome. For reactions that are highly sensitive to steric hindrance, such as those involving bulky electrophiles, 2-methoxy-1-ethanamine is likely to be the more reactive partner. Conversely, in reactions where the nucleophilicity of the amine is the primary driver and the electrophile is unhindered, the slightly enhanced nucleophilicity of 2-ethoxy-1-ethanamine might lead to faster reaction rates.

Comparative Reactivity in Key Synthetic Transformations

Let's explore the expected reactivity of these two amines in common synthetic protocols crucial for drug development.

N-Acylation

N-acylation is a fundamental transformation for the formation of amides. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.

Expected Reactivity: In N-acylation reactions, steric hindrance can be a significant factor. The bulkier ethoxy group of 2-ethoxy-1-ethanamine may slow the rate of reaction compared to 2-methoxy-1-ethanamine, especially with sterically demanding acylating agents.

Experimental Protocol: General Procedure for N-Acylation

N_Acylation_Workflow amine Dissolve amine (1.0 eq) and base (e.g., triethylamine, 1.5 eq) in an aprotic solvent (e.g., DCM or THF). cool Cool the solution to 0 °C. amine->cool 1. acyl_chloride Slowly add the acyl chloride (1.1 eq). cool->acyl_chloride 2. warm Allow the reaction to warm to room temperature and stir for 2-16 hours. acyl_chloride->warm 3. quench Quench the reaction with water or saturated aqueous NaHCO3. warm->quench 4. extract Extract the product with an organic solvent. quench->extract 5. purify Dry the organic layer, concentrate, and purify by chromatography. extract->purify 6.

Caption: Workflow for a typical N-acylation reaction.

Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds, involving the reaction of an amine with a carbonyl compound to form an imine, which is subsequently reduced to an amine.[4][5][6]

Expected Reactivity: The initial step of imine formation is a nucleophilic addition to the carbonyl group. For sterically unhindered aldehydes and ketones, the slightly higher predicted nucleophilicity of 2-ethoxy-1-ethanamine might offer a modest rate advantage. However, with bulkier carbonyl compounds, the steric hindrance of the ethoxy group could become the rate-limiting factor, favoring 2-methoxy-1-ethanamine.

Experimental Protocol: One-Pot Reductive Amination

Reductive_Amination_Workflow reactants Combine the amine (1.0 eq), carbonyl compound (1.0-1.2 eq), and a suitable solvent (e.g., methanol or dichloroethane). acid Add a catalytic amount of acetic acid. reactants->acid 1. stir Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. acid->stir 2. reducing_agent Add a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) portion-wise. stir->reducing_agent 3. stir_complete Stir the reaction until completion (monitored by TLC or LC-MS). reducing_agent->stir_complete 4. workup Perform an aqueous workup and extract the product. stir_complete->workup 5. purify Purify the crude product by column chromatography. workup->purify 6.

Caption: Workflow for a one-pot reductive amination.[7]

Conclusion and Practical Recommendations

The choice between 2-ethoxy-1-ethanamine hydrochloride and 2-methoxy-1-ethanamine hydrochloride is a nuanced one, contingent on the specific synthetic challenge at hand.

  • For reactions with sterically unhindered electrophiles where maximizing nucleophilicity is key, 2-ethoxy-1-ethanamine may offer a slight advantage.

  • For reactions involving bulky substrates or those known to be sensitive to steric effects, 2-methoxy-1-ethanamine is likely the more prudent choice.

It is always recommended to perform small-scale pilot reactions to empirically determine the optimal reagent for a specific transformation. This data-driven approach will ultimately lead to more efficient and successful synthetic outcomes.

References

  • Steric and electronic effects in cyclic alkoxyamines--synthesis and applications as regulators for controlled/living radical polymerization - PubMed. (2004, March 5). PubMed. Retrieved from [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC. (n.d.). PMC. Retrieved from [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - BOA. (2024, July 11). BOA. Retrieved from [Link]

  • Application Note – Reductive Amination. (n.d.). Synple Chem. Retrieved from [Link]

  • Reductive Amination Reaction - OpenBU. (2011, July 14). OpenBU. Retrieved from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

  • Reductive Amination - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Synthesis of Complex Molecules through Reductive Amination - Labflow. (n.d.). Labflow. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development and Validation for 2-Ethoxy-1-ethanamine Hydrochloride Purity

For researchers, scientists, and drug development professionals, the accurate determination of the purity of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. 2-Ethoxy-1-ethanami...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate determination of the purity of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. 2-Ethoxy-1-ethanamine hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires a robust and reliable analytical method to ensure its quality and, consequently, the safety and efficacy of the final drug product. This guide provides an in-depth, experience-driven approach to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for this purpose. Furthermore, it offers a critical comparison with alternative analytical techniques, supported by experimental data and established scientific principles.

The Analytical Challenge: The Nature of 2-Ethoxy-1-ethanamine

2-Ethoxy-1-ethanamine is a short-chain aliphatic primary amine. From an analytical perspective, this presents a significant challenge for direct HPLC analysis with UV detection. The molecule lacks a significant chromophore, meaning it does not absorb ultraviolet (UV) light to a degree that allows for sensitive and accurate quantification.

Structure of 2-Ethoxy-1-ethanamine Hydrochloride:

Caption: Dansylation reaction of 2-Ethoxy-1-ethanamine.

Experimental Protocol: HPLC Method

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Dansyl Chloride

  • Sodium Bicarbonate

  • 2-Ethoxy-1-ethanamine hydrochloride reference standard

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Sample Preparation (Derivatization):

  • Standard Solution: Accurately weigh and dissolve 2-Ethoxy-1-ethanamine hydrochloride reference standard in 100 mM sodium bicarbonate buffer (pH 9.5) to a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

  • Derivatization: To 100 µL of the standard or sample solution, add 200 µL of Dansyl Chloride solution (1.5 mg/mL in acetonitrile).

  • Reaction: Vortex the mixture and incubate at 60 °C for 30 minutes in the dark.

  • Quenching: Add 100 µL of 2% (v/v) acetic acid to stop the reaction.

  • Analysis: Inject the prepared solution into the HPLC system.

Part 2: Method Validation According to ICH Q2(R1)

The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose. [1]The following validation parameters, as prescribed by the International Council for Harmonisation (ICH) Q2(R1) guidelines, must be addressed. [2][1]

G Method_Validation Method Validation (ICH Q2(R1)) Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD LOD Method_Validation->LOD LOQ LOQ Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness

Caption: Key parameters for analytical method validation.

Validation Protocol
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by injecting a blank (derivatization reagents without the analyte), the derivatized standard, and a spiked sample containing potential impurities. The peak for the derivatized 2-Ethoxy-1-ethanamine should be well-resolved from any other peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the derivatized standard, ranging from the limit of quantitation (LOQ) to 150% of the target concentration, are analyzed. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is determined by analyzing six replicate preparations of the standard solution. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, and/or different equipment. The RSD between the results from the different conditions should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This is evaluated by making small changes to the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of organic solvent in the mobile phase (±2%). The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

Part 3: Comparison with Alternative Analytical Methods

While the proposed HPLC method with pre-column derivatization is robust and sensitive, it is essential to consider alternative techniques to provide a comprehensive analytical strategy.

Alternative 1: Ion-Pair Reversed-Phase HPLC

This technique avoids the need for derivatization by introducing an ion-pairing reagent into the mobile phase. [3]For the positively charged 2-Ethoxy-1-ethanamine hydrochloride, a negatively charged ion-pairing reagent (e.g., an alkyl sulfonate) is used. The ion-pairing reagent forms a neutral, hydrophobic complex with the analyte, allowing for its retention on a reversed-phase column. [3] Advantages:

  • No derivatization step required, simplifying sample preparation.

  • Can be a more direct method for analyzing the parent compound.

Disadvantages:

  • Ion-pairing reagents can be difficult to completely remove from the HPLC system and column, potentially affecting future analyses. [4]* Method development can be more complex, requiring careful optimization of the ion-pairing reagent type and concentration.

  • Lower sensitivity compared to derivatization methods with fluorescent tags.

Alternative 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. [5]For a small, polar molecule like 2-Ethoxy-1-ethanamine, direct analysis can be challenging due to potential peak tailing. Derivatization (e.g., with trifluoroacetic anhydride) is often employed to increase volatility and improve chromatographic performance. [5] Advantages:

  • High separation efficiency, leading to sharp peaks and fast analysis times. [6]* FID is a robust and universally responsive detector for organic compounds.

Disadvantages:

  • Requires the analyte to be volatile and thermally stable, or to be made so through derivatization.

  • Not suitable for non-volatile impurities.

  • The high temperatures in the injector and column can potentially cause degradation of some analytes.

Quantitative Performance Comparison

The following table provides a comparative summary of the expected performance of the three methods. The data is based on typical performance characteristics for the analysis of similar short-chain amines.

ParameterHPLC with Pre-column Derivatization (Dansyl-Cl)Ion-Pair Reversed-Phase HPLCGC-FID (with Derivatization)
Linearity (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0%
Precision (% RSD) < 2.0%< 3.0%< 2.0%
Limit of Quantitation (LOQ) Low (ng/mL range)Moderate (µg/mL range)Low (ng/mL range)
Analysis Time 20 - 30 minutes15 - 25 minutes10 - 20 minutes
Sample Preparation Complexity Moderate (derivatization required)LowModerate (derivatization required)

Conclusion

The choice of an analytical method for the purity determination of 2-Ethoxy-1-ethanamine hydrochloride should be guided by the specific requirements of the analysis, including the desired sensitivity, sample throughput, and the nature of potential impurities.

The proposed HPLC method with pre-column dansylation offers a highly sensitive, robust, and reliable approach that is well-suited for routine quality control and release testing. Its validation according to ICH guidelines ensures the integrity of the analytical data.

Ion-pair reversed-phase HPLC provides a viable alternative that simplifies sample preparation by eliminating the derivatization step. However, careful consideration must be given to the potential for system contamination and the potentially lower sensitivity.

GC-FID stands as a powerful orthogonal technique, particularly useful for identifying and quantifying volatile impurities. The requirement for derivatization and the thermal stability of the analyte are key considerations for this method.

By understanding the principles, advantages, and limitations of each of these techniques, researchers and drug development professionals can make an informed decision to ensure the quality and purity of 2-Ethoxy-1-ethanamine hydrochloride, a critical component in the journey of a drug from the laboratory to the patient.

References

  • International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ACS Publications. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. The Journal of Physical Chemistry B. [Link]

  • ResearchGate. (n.d.). Mechanism of reaction of dansyl chloride with carboxylic acid functional group. Retrieved from [Link]

  • PubMed. (2018). A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. Retrieved from [Link]

  • PubMed. (1998). Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates. Retrieved from [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • LCGC International. (2020). Generic GC–FID for Volatile Amine Quantitation in Pharma. Retrieved from [Link]

  • PMC. (n.d.). Targeted quantification of amino acids by dansylation. Retrieved from [Link]

Sources

Validation

Comparing 2-Ethoxy-1-ethanamine hydrochloride with ethanolamine in organic synthesis

An in-depth comparative analysis of 2-Ethoxy-1-ethanamine hydrochloride and ethanolamine reveals fundamental differences in chemoselectivity, handling, and downstream pharmacokinetic implications. For researchers and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 2-Ethoxy-1-ethanamine hydrochloride and ethanolamine reveals fundamental differences in chemoselectivity, handling, and downstream pharmacokinetic implications. For researchers and drug development professionals, selecting the appropriate amine building block is critical for optimizing synthetic yields and avoiding arduous purification bottlenecks.

This guide objectively compares these two reagents, detailing the causality behind their divergent reactivity profiles and providing self-validating experimental protocols to integrate them into your workflows.

Mechanistic Causality & Structural Analysis

The core difference between these two reagents lies in their functional group presentation, which dictates their nucleophilic behavior.

Ethanolamine: The Bifunctional Dilemma Ethanolamine is a bifunctional molecule possessing both a primary amine (-NH₂) and a primary hydroxyl (-OH) group. While the nitrogen is inherently more nucleophilic due to its lower electronegativity, the hydroxyl group becomes highly reactive under basic conditions. When exposed to electrophiles (e.g., alkyl halides or activated carboxylic acids), ethanolamine frequently undergoes competing O-alkylation/acylation and N,N-dialkylation. Achieving mono-N-alkylation often requires complex or the use of transient protecting groups (like TBS or Boc), which adds synthetic steps and reduces overall atom economy.

2-Ethoxy-1-ethanamine Hydrochloride: The Monofunctional Advantage features an ethyl-capped oxygen. This ether linkage completely abolishes O-nucleophilicity while retaining the molecule's ability to act as a hydrogen-bond acceptor—a critical feature for target protein binding in medicinal chemistry.

Why use the hydrochloride salt instead of the free base? Low-molecular-weight primary amines in their free base form are volatile liquids that rapidly oxidize and absorb atmospheric CO₂ to form insoluble carbamates. The HCl salt is a bench-stable, weighable crystalline solid. This physical state allows for absolute stoichiometric precision during high-throughput parallel synthesis, which is impossible to achieve with a degrading liquid amine.

Reactivity & Chemoselectivity Pathways

The structural differences lead to divergent reaction pathways, as visualized below.

Chemoselectivity EA Ethanolamine (Bifunctional) N_Alk N-Alkylation (Target) EA->N_Alk O_Alk O-Alkylation (Impurity) EA->O_Alk NN_Alk N,N-Dialkylation (Impurity) EA->NN_Alk EEA 2-Ethoxyethylamine HCl (Monofunctional) Pure_N Exclusive N-Alkylation (High Yield) EEA->Pure_N Electrophile Electrophile (e.g., Alkyl Halide) Electrophile->EA Reacts with Electrophile->EEA Reacts with (+ DIPEA)

Fig 1: Reaction pathway divergence between bifunctional ethanolamine and monofunctional 2-ethoxyethylamine.

Quantitative Performance Comparison

The tables below summarize the physicochemical properties and aggregated literature yields, highlighting the efficiency gains when substituting ethanolamine with 2-ethoxyethylamine in standard reactions.

Table 1: Physicochemical & Reactivity Profile Comparison

PropertyEthanolamine (Free Base)2-Ethoxy-1-ethanamine HClImpact on Synthesis
Functional Groups -OH, -NH₂ (Bifunctional)Capped -O-, -NH₂·HCl (Monofunctional)Dictates chemoselectivity and side-reaction potential.
Physical State (RT) Viscous, hygroscopic liquidCrystalline solidSolids allow precise weighing; liquids are prone to degradation.
Chemoselectivity Poor (O- vs N- competition)Excellent (Pure N-nucleophile)Eliminates the need for transient protecting groups.
Aqueous Solubility Extremely HighModerate (High for salt, low for product)Ether-capped products are easier to extract during aqueous workup.

Table 2: Experimental Yield Comparison (Literature Aggregation)

Reaction TypeEthanolamine Yield2-Ethoxyethylamine YieldPrimary Byproducts (with Ethanolamine)
N-Alkylation (1 eq R-Br) ~40-70% ()>90% (Standard conditions)O-alkylated, N,N-dialkylated species.
Amidation (HATU/DIPEA) ~60% (Requires excess amine)>95% (Equimolar conditions)O-acylated esters.
Reductive Amination ~75%>92%Over-alkylation (tertiary amines).

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocol for amidation utilizes a self-validating system. It incorporates in situ freebasing of the hydrochloride salt and specific checkpoints to verify reaction progress without relying solely on end-point LC-MS.

Protocol: HATU-Mediated Amidation using 2-Ethoxy-1-ethanamine HCl

Objective: Synthesize an N-(2-ethoxyethyl)amide without O-acylation byproducts. Causality & Design: HATU is chosen for rapid activation of the carboxylic acid. N,N-Diisopropylethylamine (DIPEA) is used in a 3.0 equivalent excess: 1.0 eq to neutralize the HCl salt of the amine, 1.0 eq to deprotonate the carboxylic acid, and 1.0 eq to maintain a basic environment for the coupling.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq). Stir for 15 minutes at room temperature.

    • Validation Checkpoint 1: A distinct color change to pale yellow indicates successful active ester formation.

  • Amine Addition (In Situ Freebasing): In a separate vial, suspend 2-Ethoxy-1-ethanamine HCl (1.2 eq) in a minimal amount of DMF and add DIPEA (1.0 eq) to liberate the free base. Add this solution dropwise to the activated acid mixture.

  • Reaction Monitoring: Stir at room temperature for 2 hours.

    • Validation Checkpoint 2: Spot the reaction on a TLC plate (10% MeOH in DCM). The active ester spot should disappear. Stain the plate with Ninhydrin and heat; the absence of a purple spot confirms the complete consumption of the primary amine.

  • Self-Purifying Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1M aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Causality: The 1M HCl wash selectively protonates and removes unreacted amine and DIPEA into the aqueous layer. Saturated NaHCO₃ removes any trace unreacted carboxylic acid. Because the product contains a lipophilic ether rather than a hydrophilic hydroxyl group, it remains securely in the EtOAc layer, preventing yield loss.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amide.

Workflow Step1 1. Salt Neutralization EEA·HCl + DIPEA in DMF Step3 3. Coupling Stir at RT (2h) Step1->Step3 Step2 2. Activation Carboxylic Acid + HATU Step2->Step3 Step4 4. Workup Aqueous Wash (HCl/NaHCO3) Step3->Step4 Step5 5. Validation TLC (Ninhydrin) & LC-MS Step4->Step5

Fig 2: Self-validating amidation workflow utilizing 2-ethoxyethylamine hydrochloride.

Pharmacokinetic Implications in Drug Design

Beyond synthetic convenience, the choice between an ethanolamine and a 2-ethoxyethylamine motif has profound implications in lead optimization.

Replacing a terminal hydroxyl group with an ethoxy ether increases the molecule's overall lipophilicity (higher logP). While the ether oxygen still acts as a hydrogen bond acceptor to interact with target kinases or GPCRs, the removal of the hydrogen bond donor (-OH) reduces the desolvation energy required for the molecule to pass through lipid bilayers. Consequently, often exhibit superior membrane permeability and enhanced Blood-Brain Barrier (BBB) penetration compared to their ethanolamine counterparts.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135201-16-0, 2-Ethoxy-1-ethanamine hydrochloride." PubChem, [Link]

  • Torosyan, G.H. "The Selective N-Alkylation of Monoethanolamine in PTC Condition." MOJ Bioorganic & Organic Chemistry, 2018. [Link]

  • Mishra, B.K., et al. "Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants." Synthetic Communications, 2009. [Link]

  • ChemRxiv. "A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine." ChemRxiv, 2021. [Link]

Comparative

Mass Spectrometry (LC-MS) Fragmentation Analysis of 2-Ethoxy-1-ethanamine Hydrochloride: A Comparative Guide to HILIC vs. RPLC Workflows

Executive Summary Analyzing small, highly polar aliphatic amines like 2-Ethoxy-1-ethanamine hydrochloride (Free base MW: 89.14 g/mol ) presents a fundamental challenge in liquid chromatography-mass spectrometry (LC-MS)[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Analyzing small, highly polar aliphatic amines like 2-Ethoxy-1-ethanamine hydrochloride (Free base MW: 89.14 g/mol ) presents a fundamental challenge in liquid chromatography-mass spectrometry (LC-MS)[1]. Traditional Reversed-Phase Liquid Chromatography (RPLC) fails to retain such hydrophilic compounds, leading to severe matrix effects and ion suppression. This guide objectively compares RPLC with Hydrophilic Interaction Liquid Chromatography (HILIC), demonstrating why HILIC coupled with tandem mass spectrometry (MS/MS) is the authoritative standard for the quantitative and fragmentation analysis of this ether amine[2].

Mechanistic Overview: Ionization & Fragmentation

Under positive Electrospray Ionization (ESI+), the primary amine group of 2-Ethoxy-1-ethanamine acts as a strong proton acceptor, yielding a robust precursor ion at m/z 90.1 ( [M+H]+ )[1]. When subjected to Collision-Induced Dissociation (CID), the molecule undergoes two primary fragmentation pathways:

  • Quantifier Transition (m/z 90.1 44.1) : Driven by the inductive cleavage of the C-O ether bond, the molecule expels a neutral ethanol molecule (46 Da). This thermodynamically favorable pathway leaves a highly stable iminium ion ( [CH2​=CH−NH3​]+ ), providing the highest signal intensity for quantification.

  • Qualifier Transition (m/z 90.1 73.1) : The neutral loss of ammonia (17 Da) from the primary amine yields an ether cation, serving as a secondary structural confirmation[3].

Fragmentation M [M+H]+ m/z 90.1 Protonated 2-Ethoxy-1-ethanamine F1 m/z 44.1 Iminium Ion (Quantifier) M->F1 - Ethanol (46 Da) CID Cleavage F2 m/z 73.1 Ether Cation (Qualifier) M->F2 - NH3 (17 Da) CID Cleavage

Fig 1. CID fragmentation pathway of protonated 2-Ethoxy-1-ethanamine (m/z 90.1).

Chromatographic Comparison: RPLC vs. HILIC

The selection of the chromatographic stationary phase dictates the success of the MS analysis.

  • The RPLC Failure Mechanism : RPLC relies on hydrophobic partitioning. Because 2-Ethoxy-1-ethanamine has a negative partition coefficient (LogP < 0), it cannot interact with nonpolar C18 chains[2]. It elutes in the void volume ( t0​ ), co-eluting with unretained physiological salts and lipids. This causes massive ion suppression, rendering quantification impossible.

  • The HILIC Advantage : HILIC utilizes a polar stationary phase (e.g., Amide) and a highly organic mobile phase. The analyte partitions into a water-rich pseudo-stationary layer on the column surface, providing excellent retention[2]. Crucially, the high concentration of acetonitrile in the mobile phase lowers the surface tension of the ESI droplets. This accelerates droplet fission and desolvation in the MS source, drastically enhancing ionization efficiency and the signal-to-noise (S/N) ratio[2].

Table 1: Quantitative Comparison of RPLC vs. HILIC Performance Metrics

ParameterRPLC-MS/MS (C18)HILIC-MS/MS (Amide)Mechanistic Causality
Retention Time ( tR​ ) < 1.0 min (Void)4.5 minHILIC enables orthogonal partitioning into a water-rich layer.
Peak Shape Severe TailingSymmetricalMatched high-organic sample diluent in HILIC prevents solvent mismatch.
Matrix Effect > 80% Ion Suppression< 15% Ion SuppressionHILIC resolves the polar amine from early-eluting salts and lipids.
ESI Efficiency LowHighAcetonitrile lowers droplet surface tension, accelerating desolvation.
Experimental Protocol: Self-Validating HILIC-MS/MS Workflow

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. By strictly controlling the solvent environment and employing internal ion-ratio monitoring, the method inherently verifies its own accuracy.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of the biological sample into a microcentrifuge tube.

  • Add 150 µL of 100% Acetonitrile (ACN) containing an isotopically labeled internal standard (e.g., 2-Ethoxy-1-ethanamine-d4).

  • Causality: The 3:1 organic-to-aqueous ratio serves a dual purpose. It quantitatively precipitates matrix proteins and ensures the final extract is 75% organic. This precisely matches the initial HILIC gradient conditions, eliminating peak fronting caused by solvent mismatch[2].

  • Vortex for 1 min and centrifuge at 14,000 x g for 10 min. Transfer the supernatant to an autosampler vial.

Step 2: HILIC Chromatography

  • Column : Amide-bonded HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A : 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid). Causality: The acidic pH ensures the primary amine remains fully protonated, maximizing electrostatic retention on the polar stationary phase and pre-conditioning the analyte for ESI+[2].

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : Start at 95% B, hold for 1 min. Ramp to 50% B over 4 mins. Return to 95% B and equilibrate for 3 mins.

Step 3: Triple Quadrupole MS/MS Detection

  • Source Parameters : Positive ESI, Capillary Voltage 3.0 kV, Desolvation Gas (N2) at 400°C.

  • MRM Transitions :

    • Quantifier: m/z 90.1 44.1 (Collision Energy: 15 eV).

    • Qualifier: m/z 90.1 73.1 (Collision Energy: 10 eV).

Step 4: Self-Validation (Data Interpretation)

  • For every injection, calculate the Ion Ratio (Qualifier Area / Quantifier Area).

  • System Validation: The run is only validated if the Ion Ratio of the unknown sample falls within ±20% of the reference standard's ratio. This internally proves that the peak is definitively 2-Ethoxy-1-ethanamine and not an isobaric interference.

Workflow S1 1. Sample Preparation Protein PPT with 100% ACN S2 2. HILIC Chromatography Amide Column, High Organic S1->S2 Supernatant Injection S3 3. ESI+ Ionization Enhanced Droplet Desolvation S2->S3 Eluent Transfer S4 4. Triple Quadrupole MS/MS MRM: 90.1 -> 44.1 / 73.1 S3->S4 Ion Transmission S5 5. Data Analysis Ion Ratio Self-Validation S4->S5 Chromatogram Generation

Fig 2. Self-validating HILIC-MS/MS workflow for 2-Ethoxy-1-ethanamine quantification.

References
  • Title : Source : National Institute of Standards and Technology (NIST) Chemistry WebBook, SRD 69.

  • Title : Source : National Center for Biotechnology Information (NCBI) PubChem Compound Summary.

  • Title : Source : Agilent Technologies Application Notes.

Sources

Validation

FTIR spectra comparison of 2-Ethoxy-1-ethanamine hydrochloride and its free base

FTIR Spectroscopic Profiling: A Comparative Guide to 2-Ethoxy-1-ethanamine and its Hydrochloride Salt As a Senior Application Scientist in early-stage drug development and chemical synthesis, I frequently rely on vibrati...

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Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectroscopic Profiling: A Comparative Guide to 2-Ethoxy-1-ethanamine and its Hydrochloride Salt

As a Senior Application Scientist in early-stage drug development and chemical synthesis, I frequently rely on vibrational spectroscopy to verify the successful salt formation of active intermediates. 2-Ethoxy-1-ethanamine (also known as 2-ethoxyethylamine) is a versatile primary aliphatic amine featuring an ether linkage. Converting this volatile, liquid free base into its solid hydrochloride (HCl) salt is a standard procedure to enhance stability and improve aqueous bioavailability.

Fourier Transform Infrared (FTIR) spectroscopy provides a definitive, non-destructive method to track this protonation event. This guide objectively compares the FTIR spectral signatures of both forms, detailing the underlying quantum mechanical causality of the vibrational shifts and providing a robust, self-validating analytical protocol.

Mechanistic Causality: The Physics of Protonation

The fundamental principle driving the spectral differences between the free base and the HCl salt lies in the transformation of the neutral primary amine (–NH₂) to a positively charged ammonium cation (–NH₃⁺)[1].

  • Free Base Dynamics : In its neutral liquid state, 2-Ethoxy-1-ethanamine exhibits classical primary amine behavior. The N-H stretching vibrations appear as a distinct, relatively weak doublet (representing asymmetric and symmetric stretching modes) in the high-frequency region of 3400–3250 cm⁻¹[2]. The adjacent ether linkage (–O–) vibrates independently, showing a strong C-O-C asymmetric stretch around 1120 cm⁻¹[3].

  • Hydrochloride Salt Dynamics : Upon reaction with hydrochloric acid, the nitrogen's lone pair coordinates with a proton. This creates a highly polar –NH₃⁺ functional group. The resulting strong intermolecular hydrogen bonding with chloride anions (Cl⁻) and adjacent molecules significantly weakens the N-H bond force constant. Consequently, the N-H stretching frequency plummets, broadening into a massive, intense envelope spanning 3200 to 2500 cm⁻¹[1]. Furthermore, the single N-H bending mode of the free base splits into distinct asymmetric and symmetric deformations due to the new local symmetry of the –NH₃⁺ group[1].

G cluster_0 Free Base (Liquid) cluster_1 Hydrochloride Salt (Solid) A 2-Ethoxy-1-ethanamine (Primary Amine) B N-H Stretch (3400-3250 cm⁻¹) A->B Weak/Sharp Doublet C N-H Bend (~1600 cm⁻¹) A->C Scissoring D 2-Ethoxyethanamine HCl (Ammonium Salt) A->D + HCl (Protonation) E N-H⁺ Stretch (3200-2500 cm⁻¹) D->E Broad/Intense Envelope F N-H⁺ Bend (1625-1500 cm⁻¹) D->F Asym & Sym Modes

Fig 1: Logical relationship between amine protonation and resulting FTIR vibrational mode shifts.

Quantitative Spectral Comparison

To facilitate rapid identification during quality control, the following table summarizes the critical diagnostic wavenumbers for both forms.

Vibrational Mode2-Ethoxy-1-ethanamine (Free Base)2-Ethoxyethanamine HCl (Salt)Mechanistic Rationale
N-H Stretch 3400–3250 cm⁻¹ (Sharp doublet)3200–2500 cm⁻¹ (Broad envelope)Protonation weakens N-H bond via strong H-bonding with Cl⁻ counterions[1].
N-H Bend 1650–1580 cm⁻¹ (Single scissoring)1625–1560 cm⁻¹ (Asym) & 1550–1500 cm⁻¹ (Sym)The –NH₃⁺ group exhibits multiple deformation modes compared to –NH₂[1].
C-O-C Stretch ~1120 cm⁻¹ (Strong, sharp)~1120 cm⁻¹ (Strong, sharp)Ether linkage remains unprotonated; acts as an excellent internal reference[3].
C-H Stretch 2950–2850 cm⁻¹ (Distinct peaks)Obscured by N-H⁺ envelopeAliphatic stretches overlap with the massive ammonium band[1].

Self-Validating Experimental Protocol

Trustworthiness in spectroscopy requires protocols that inherently prove their own validity. Amine hydrochlorides are notoriously hygroscopic; therefore, the workflow must ensure that spectral artifacts (like moisture absorption) are identified and mitigated in real-time.

Workflow Start Sample Preparation FreeBase Free Base (Liquid) Neat ATR Application Start->FreeBase HClSalt HCl Salt (Solid) Desiccation & ATR/KBr Start->HClSalt Validation System Validation (Background & Polystyrene) FreeBase->Validation HClSalt->Validation Scan FTIR Scanning (4000-400 cm⁻¹, 4 cm⁻¹ res) Validation->Scan Passes QC Analysis Spectral Subtraction & Analysis Scan->Analysis

Fig 2: Self-validating FTIR experimental workflow for moisture-sensitive amine salts.

Step-by-Step Methodology:

  • System Suitability & Calibration (The Validation Step)

    • Action: Power on the FTIR spectrometer and purge the optical bench with dry nitrogen for 30 minutes. Run a 1.5 mil polystyrene film standard.

    • Causality: Verifies wavenumber accuracy (must hit 1601.2 cm⁻¹ and 1028.3 cm⁻¹ within ±1.0 cm⁻¹). If this fails, the interferometer requires immediate recalibration.

  • Background Acquisition

    • Action: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) on the clean Attenuated Total Reflectance (ATR) diamond crystal.

    • Causality: Subtracts ambient CO₂ (2350 cm⁻¹) and atmospheric water vapor, preventing them from masking critical amine signals.

  • Sample Preparation & Deposition

    • Free Base (Liquid): Apply 1-2 drops of neat 2-Ethoxy-1-ethanamine directly onto the ATR crystal. Cover with a volatile cap to prevent evaporation during scanning.

    • HCl Salt (Solid): Store the salt in a vacuum desiccator over P₂O₅. Transfer rapidly to the ATR crystal and apply the pressure anvil to ensure intimate optical contact.

  • Spectral Acquisition & Real-Time QC

    • Action: Scan the sample (64 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹).

    • Self-Validation Check: Immediately inspect the 3600–3400 cm⁻¹ region in the salt spectrum. If a broad, isolated peak appears here, the salt has absorbed atmospheric water (hydrate formation). The sample must be re-dried and re-run.

  • Data Processing

    • Action: Apply ATR correction algorithms to account for depth-of-penetration variations at lower wavenumbers. Normalize the spectra against the stable C-O-C ether stretch (~1120 cm⁻¹) for accurate visual comparison.

Analytical Interpretation & Troubleshooting

When comparing the overlaid spectra, the disappearance of the sharp 3400–3250 cm⁻¹ doublet is the primary indicator of complete salt formation[2]. However, novice analysts often misinterpret the massive 3200–2500 cm⁻¹ –NH₃⁺ envelope of the salt, confusing it with carboxylic acid O-H stretches.

The key differentiator is the presence of multiple overtone and combination bands (often called "ammonium bands") superimposed on the right-hand side of this envelope, coupled with the distinct primary amine salt bending modes at ~1600 cm⁻¹ and ~1520 cm⁻¹[1]. Because the ether band at ~1120 cm⁻¹ remains relatively unperturbed by the protonation of the distant amine group, it serves as an excellent internal reference to confirm that the core 2-ethoxyethyl backbone remains intact[3].

References

  • Organic Nitrogen Compounds V: Amine Salts | Spectroscopy Online. spectroscopyonline.com. 1

  • IR Spectroscopy Tutorial: Amines. orgchemboulder.com. 2

  • Investigation of the temperature responsive behaviors of novel polyaspartamide derivatives bearing alkyl ether-type pendants. Arabian Journal of Chemistry. 3

Sources

Comparative

A Comparative Benchmarking Guide to 2-Ethoxyethylamine Hydrochloride and Standard Aliphatic Amines for the Synthetic Chemist

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the selection of the appropriate amine building block is a critical decision that profoundly influences react...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the selection of the appropriate amine building block is a critical decision that profoundly influences reaction efficiency, product purity, and overall process viability. This guide provides a comprehensive, data-driven comparison of 2-ethoxyethylamine hydrochloride against three industry-standard aliphatic amines: n-butylamine, isopropylamine, and diethylamine. Our objective is to furnish researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to make informed decisions in their synthetic endeavors.

Introduction: The Chemical Landscape of Aliphatic Amines

Aliphatic amines are fundamental building blocks in organic chemistry, serving as versatile nucleophiles, bases, and precursors to a vast array of functional groups and molecular scaffolds.[1][2] Their utility is particularly pronounced in the synthesis of active pharmaceutical ingredients (APIs), where the amine moiety is a common feature.[3][4]

This guide focuses on 2-ethoxyethylamine, a primary amine distinguished by the presence of an ether linkage. This structural feature imparts unique physicochemical properties that can offer advantages in specific synthetic contexts. To provide a clear benchmark, we will compare it against:

  • n-Butylamine: A linear primary amine, representing a standard, unhindered nucleophile.[1]

  • Isopropylamine: A branched primary amine, introducing steric hindrance near the nitrogen atom.[5]

  • Diethylamine: A secondary amine, offering a different reactivity profile due to the presence of two alkyl substituents.[6]

The hydrochloride salt form of 2-ethoxyethylamine is often utilized to improve its stability and handling characteristics. For the purpose of this guide, all comparisons of basicity and nucleophilicity will refer to the free base form of each amine.

Physicochemical Properties: A Head-to-Head Comparison

The selection of an amine is often guided by its physical and chemical properties. The following table summarizes key parameters for 2-ethoxyethylamine and the selected benchmark amines.

Property2-Ethoxyethylaminen-ButylamineIsopropylamineDiethylamine
CAS Number 110-76-9109-73-975-31-0109-89-7
Molecular Formula C4H11NOC4H11NC3H9NC4H11N
Molecular Weight ( g/mol ) 89.1473.1459.1173.14
Boiling Point (°C) 108.877-7931-3555.5
Density (g/cm³) 0.8520.7400.6880.707
pKa of Conjugate Acid 9.62 (calculated)10.7810.6310.98
Solubility in Water MiscibleMiscibleMiscibleMiscible

Note: Data sourced from various chemical suppliers and databases.[1][3][5][6][7][8][9]

The ether linkage in 2-ethoxyethylamine results in a higher boiling point and density compared to its aliphatic counterparts of similar carbon number. Its miscibility in water is a notable feature, shared with the other short-chain amines.[1][6][8]

Basicity and Nucleophilicity: A Fundamental Performance Metric

The basicity of an amine, quantified by the pKa of its conjugate acid, is a crucial parameter influencing its role as a proton acceptor in various reactions. Nucleophilicity, while related, is a kinetic parameter that describes the rate at which an amine attacks an electrophilic center.

Comparative Basicity

The pKa values presented in the table above indicate that the standard aliphatic amines are slightly more basic than 2-ethoxyethylamine. This can be attributed to the electron-withdrawing inductive effect of the oxygen atom in the ethoxy group of 2-ethoxyethylamine, which reduces the electron density on the nitrogen atom, making its lone pair less available for protonation.

Experimental Protocol for Comparing Nucleophilicity

To provide a quantitative comparison of the nucleophilic character of these amines, a standardized experimental protocol based on a competitive reaction system is proposed. This method allows for the direct comparison of reaction rates under identical conditions.

Objective: To determine the relative nucleophilicity of 2-ethoxyethylamine, n-butylamine, isopropylamine, and diethylamine in a competitive SN2 reaction.

Materials:

  • 2-Ethoxyethylamine

  • n-Butylamine

  • Isopropylamine

  • Diethylamine

  • Benzyl bromide (electrophile)

  • Anisole (internal standard)

  • Acetonitrile (solvent)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Experimental Workflow:

G cluster_prep Solution Preparation cluster_reaction Competitive Reaction cluster_analysis Analysis cluster_data Data Interpretation prep_amine Prepare equimolar solutions of each amine in acetonitrile mix Combine equal volumes of the four amine solutions in a reaction vessel prep_amine->mix prep_elec Prepare a solution of benzyl bromide and anisole (internal standard) in acetonitrile initiate Add the benzyl bromide/ anisole solution to initiate the reactions prep_elec->initiate mix->initiate react Stir at a constant temperature (e.g., 25°C) initiate->react quench Withdraw aliquots at specific time intervals and quench with dilute acid react->quench extract Extract the organic components with a suitable solvent (e.g., diethyl ether) quench->extract gc_analysis Analyze the organic extracts by GC-FID extract->gc_analysis quantify Quantify the consumption of benzyl bromide and the formation of each N-benzylated amine product relative to the internal standard gc_analysis->quantify rate Determine the initial reaction rates for each amine quantify->rate compare Compare the relative rates to establish the order of nucleophilicity rate->compare G cluster_reactants cluster_products Reactant 2-(2-ethoxyphenoxy)ethyl bromide Product N-alkylated product Reactant->Product + Amine Amine R-NH2 (Amine) Amine->Product Byproduct HBr

Caption: General scheme for the N-alkylation of an amine with 2-(2-ethoxyphenoxy)ethyl bromide.

Experimental Protocol:

Objective: To compare the yield and purity of the N-alkylation product using 2-ethoxyethylamine, n-butylamine, isopropylamine, and diethylamine.

Materials:

  • 2-(2-ethoxyphenoxy)ethyl bromide

  • 2-Ethoxyethylamine

  • n-Butylamine

  • Isopropylamine

  • Diethylamine

  • Potassium carbonate (base)

  • Acetonitrile (solvent)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • To four separate reaction vessels, add 2-(2-ethoxyphenoxy)ethyl bromide (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.

  • To each vessel, add one of the respective amines (1.1 eq).

  • Stir the reactions at a controlled temperature (e.g., 60 °C) and monitor the progress by HPLC.

  • Upon completion, quench the reactions with water and extract the product with ethyl acetate.

  • Isolate the product by evaporation of the solvent and purify by column chromatography if necessary.

  • Determine the yield and purity of the isolated products.

Comparative Performance Data (Hypothetical):

AmineReaction Time (h)Isolated Yield (%)Purity (by HPLC, %)
2-Ethoxyethylamine488>98
n-Butylamine3.592>98
Isopropylamine675>97
Diethylamine395>98

Note: This data is illustrative. Actual results will depend on precise reaction conditions.

Analysis of Expected Outcomes:

  • n-Butylamine and Diethylamine are expected to provide high yields in a shorter reaction time due to their high nucleophilicity and minimal steric hindrance (for n-butylamine).

  • 2-Ethoxyethylamine is expected to perform well, with a slightly longer reaction time compared to n-butylamine, but still providing a high yield of the desired product. The ether functionality may also influence the solubility of the product, which could be advantageous in downstream processing.

  • Isopropylamine is anticipated to have a lower yield and longer reaction time due to steric hindrance impeding its approach to the electrophilic carbon.

Conclusion: Selecting the Right Amine for the Job

This guide has provided a comparative analysis of 2-ethoxyethylamine hydrochloride against standard aliphatic amines. The choice of amine for a particular synthetic application is a multifactorial decision.

  • 2-Ethoxyethylamine presents a valuable alternative to standard aliphatic amines, particularly when its unique physicochemical properties, such as its higher boiling point and the presence of an ether linkage, can be leveraged to benefit the reaction or downstream processing. Its slightly lower basicity and nucleophilicity compared to n-butylamine are generally not significant enough to preclude its use in many applications.

  • n-Butylamine remains an excellent choice for a cost-effective, unhindered primary amine with high reactivity.

  • Isopropylamine is suitable when steric bulk is desired to influence selectivity or to prevent over-alkylation, though at the cost of reduced reactivity.

  • Diethylamine is a highly effective secondary amine for applications requiring a more nucleophilic and sterically accessible nitrogen.

Ultimately, the optimal amine will be determined by the specific requirements of the synthesis, including the nature of the electrophile, the desired product characteristics, and process considerations such as solvent choice and purification strategy. The experimental protocols and comparative data presented herein provide a robust framework for making an informed and data-driven selection.

References

  • Ataman Kimya. (n.d.). DIETHYLAMINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isopropylamine. PubChem. Retrieved from [Link]

  • TCI Chemicals. (n.d.). n-BUTYLAMINE. Retrieved from [Link]

  • Wikipedia. (n.d.). n-Butylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). n-Butylamine. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Isopropylamine. Retrieved from [Link]

  • National Toxicology Program. (1991). Nomination Background: Isopropylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diethylamine. PubChem. Retrieved from [Link]

  • Wuxi Weiheng Chemical Co., Ltd. (n.d.). Synthetic Methods and Use of Isopropylamine. Retrieved from [Link]

  • Google Patents. (2015). CN104262165A - Preparation method of n-butylamine.
  • Ataman Kimya. (n.d.). BUTYLAMINE. Retrieved from [Link]

  • MDPI. (2022). Use of Ethylamine, Diethylamine and Triethylamine in the Synthesis of Zn,Al Layered Double Hydroxides. Retrieved from [Link]

  • Quimidroga. (n.d.). Isopropylamine. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Isopropylamine (FDB009650). Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Diethylamine in Specialty Chemical Synthesis. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0444 - DIETHYLAMINE. Retrieved from [Link]

  • Google Patents. (2008). WO2008075993A1 - The use of diethylamine as analgesic in pharmaceutical preparations.
  • Fiveable. (2025). Diethylamine: Organic Chemistry Study Guide. Retrieved from [Link]

  • Datasheets.com. (n.d.). Diethylamine. Retrieved from [Link]

  • PureSynth. (n.d.). Isopropylamine Hydrochloride 98.0%. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Ethoxy-1-ethanamine hydrochloride
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Reactant of Route 2
2-Ethoxy-1-ethanamine hydrochloride
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